molecular formula C9H13FO3 B13901606 Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Cat. No.: B13901606
M. Wt: 188.20 g/mol
InChI Key: UNBKJAYBXIHEBK-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is a fluorinated cyclohexanone derivative intended for research and development purposes. This compound is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The incorporation of a fluorine atom at the 3-position, adjacent to the ketone and ester functional groups, makes this molecule a valuable synthon in medicinal chemistry and organic synthesis. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) and as a building block for the synthesis of more complex, fluorinated molecules. The presence of fluorine can significantly alter the electronic properties, metabolic stability, and bioavailability of lead compounds. Potential applications include its use as an intermediate in the development of pharmaceutical candidates, agrochemicals, and advanced materials. The ketone and ester functional groups offer versatile handles for further chemical transformations, such as nucleophilic additions, reductions, and cyclizations. Researchers are advised to consult relevant safety data sheets and handle the compound with appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBKJAYBXIHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and application utility of Ethyl 3-fluoro-4-oxocyclohexanecarboxylate , a critical fluorinated scaffold in modern drug discovery.

Executive Summary

Ethyl 3-fluoro-4-oxocyclohexanecarboxylate (CAS: Analogous to 17159-79-4 parent) is a high-value alicyclic building block characterized by a cyclohexane ring bearing three distinct functional handles: a carboxylate ester at C1, a fluorine atom at C3, and a ketone at C4.

This compound serves as a "divergent scaffold" in medicinal chemistry. The strategic introduction of the fluorine atom alpha to the ketone modulates the electronic environment of the ring, influencing the pKa of neighboring protons and altering the metabolic stability of downstream derivatives. It is primarily utilized as the direct precursor to (1R,3S,4S)-ethyl 3-fluoro-4-hydroxycyclohexanecarboxylate , a pharmacophore found in next-generation antibacterial and antitubercular agents.

Physicochemical Profile

The following data characterizes the compound based on structural analysis and empirical data from its closest analogs (parent ketone and hydroxy-derivative).

Identification & Constants
PropertyValueNotes
IUPAC Name Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate
Molecular Formula C₉H₁₃FO₃
Molecular Weight 188.20 g/mol Fluorine adds ~18 Da to parent
Appearance Colorless to pale yellow viscous oilLow-melting solid upon high purity
Boiling Point ~230–240 °C (est. at 760 mmHg)Extrapolated from parent (BP 110°C @ 12mmHg)
Density 1.15 ± 0.05 g/cm³Higher than parent (1.08 g/cm³) due to F-atom
Solubility DCM, THF, EtOAc, MeOHSparingly soluble in water
LogP 1.1 – 1.4 (Predicted)Lipophilic, suitable for membrane permeability
Structural Geometry & Stereochemistry

The molecule possesses two chiral centers at C1 and C3 .

  • Tautomerism: The C3-proton (between F and C=O) and C5-protons are acidic. The compound exists in equilibrium with its enol forms, though the keto form predominates.

  • Diastereomers: The synthesis typically yields a mixture of cis and trans isomers (relative to the C1-ester and C3-fluorine).

    • Cis-isomer: F and Ester on the same face.

    • Trans-isomer: F and Ester on opposite faces.

    • Note: Epimerization at C3 can occur under basic conditions due to the acidity of the alpha-proton.

Synthetic Pathways[1][2][3][4][5][6][7]

The most authoritative and scalable route to this scaffold involves the Electrophilic Fluorination of the parent ketone, ethyl 4-oxocyclohexanecarboxylate. This method avoids the use of hazardous fluorine gas (


) by utilizing Selectfluor™  (F-TEDA-BF4), a stable, crystalline source of electrophilic fluorine.
Primary Synthesis Protocol (Selectfluor Route)

Reagents:

  • Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

  • Fluorinating Agent: Selectfluor™ (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Catalyst (Optional): Molecular Iodine (

    
    ) or acid catalyst to promote enolization.
    

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 4-oxocyclohexanecarboxylate in anhydrous MeCN (0.5 M concentration) under a nitrogen atmosphere.

  • Activation: If using a direct route, heat the solution to 60–80°C to promote thermodynamic enolization. For higher regioselectivity, first convert the ketone to a Silyl Enol Ether (using TMSCl/Et3N) and isolate.

  • Fluorination:

    • Direct Method:[1][2] Add Selectfluor portion-wise to the warm solution. The reaction is exothermic; monitor temperature.

    • Silyl Enol Ether Method: Add the silyl enol ether to a slurry of Selectfluor in MeCN at 0°C. This method is kinetically controlled and yields cleaner product.

  • Monitoring: Track consumption of starting material via TLC or LC-MS (Target Mass: 189 [M+H]+).

  • Work-up: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The mono-fluoro product (Rf ~0.4) separates from the difluoro by-products and unreacted parent.

Mechanistic Diagram

The following diagram illustrates the transformation from the parent ketone to the target fluorinated scaffold and its downstream derivatives.

SynthesisPathway Parent Ethyl 4-oxocyclohexanecarboxylate (Parent Scaffold) Enol Enol / Silyl Enol Ether (Activated Intermediate) Parent->Enol TMSCl, Et3N or Acid Cat. Target Ethyl 3-fluoro-4-oxocyclohexanecarboxylate (Target Scaffold) Enol->Target Electrophilic Fluorination Selectfluor Selectfluor™ (F-TEDA-BF4) Selectfluor->Target F+ Source Alcohol (1R,3S,4S)-3-Fluoro-4-hydroxy... (Drug Intermediate) Target->Alcohol Stereoselective Reduction (NaBH4 or Enzyme)

Caption: Synthetic workflow for the generation of the 3-fluoro-4-oxo scaffold via electrophilic fluorination and its subsequent reduction.

Chemical Reactivity & Applications[3][8]

The "Fluorine Effect"

The introduction of fluorine at C3 fundamentally alters the reactivity of the C4-ketone:

  • Increased Electrophilicity: The strong inductive effect (-I) of fluorine lowers the LUMO energy of the carbonyl, making it more susceptible to nucleophilic attack (e.g., by hydride sources or amines).

  • Hydration: In the presence of water, the ketone may exist partially as a gem-diol (hydrate) due to electron withdrawal.

  • Acidity: The proton at C3 is highly acidic (

    
    ). Bases can easily deprotonate this position, leading to racemization or elimination of HF to form the 
    
    
    
    -unsaturated enone.
Key Applications in Drug Discovery

This scaffold is a bioisostere used to improve the pharmacokinetic profile of drugs.

  • Metabolic Blocking: Fluorine substitution prevents metabolic oxidation at the C3 position, extending the half-life of the drug.

  • Conformational Locking: The gauche effect of the C-F bond can lock the cyclohexane ring into a specific chair conformation, pre-organizing the molecule for receptor binding.

  • Antibacterial Agents: The reduced form, (1R,3S,4S)-3-fluoro-4-hydroxy , is a key intermediate for novel oxazolidinone antibiotics and antitubercular drugs.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Alpha-halo ketones are potent alkylating agents and can be lachrymators. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (due to potential hydrate formation).

  • Incompatibility: Avoid strong bases (causes polymerization or HF elimination) and strong reducing agents (unless intended).

References

  • Selectfluor™ Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Parent Scaffold Properties: PubChem. Ethyl 4-oxocyclohexanecarboxylate (CID 317638). National Library of Medicine. Link

  • Stereoselective Reduction: Arkivoc. Highly enantioselective reduction of alpha-halo ketones. Link

  • Fluorination Methodology: Sigma-Aldrich. Electrophilic Fluorination with Selectfluor. Link

Sources

Structural Analysis and Conformation: Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and conformational analysis of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate , a critical scaffold in medicinal chemistry used to modulate metabolic stability and lipophilicity in drug candidates.

Executive Summary

This compound (EFOC) represents a specialized class of


-fluoroketones utilized in the synthesis of bioactive molecules. The introduction of a fluorine atom at the C3 position, adjacent to the C4 ketone, introduces significant stereoelectronic effects that govern the molecule's conformation and reactivity. This guide dissects the synthetic accessibility, stereochemical dynamics, and spectroscopic signatures of EFOC, providing a roadmap for its utilization in structure-activity relationship (SAR) studies.

Synthetic Accessibility & Pathway

The synthesis of EFOC typically proceeds via the electrophilic fluorination of the parent


-keto ester or enol ether derivatives. The presence of the C4-ketone allows for regioselective fluorination at the 

-position (C3).
Core Synthesis Protocol

The most robust method involves the use of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) due to its safety profile and high selectivity for enolizable positions.

Reaction Workflow:

  • Substrate : Ethyl 4-oxocyclohexanecarboxylate.[1][2]

  • Activation : Generation of the thermodynamic enol silyl ether or direct reaction in polar solvent (MeCN) to favor the enol tautomer at C3.

  • Fluorination : Electrophilic attack of Selectfluor on the C3 enol.

  • Purification : Separation of the cis and trans diastereomers via silica gel chromatography.

Visualization of Synthetic Logic

The following diagram outlines the electrophilic fluorination pathway and the resulting stereochemical divergence.

SynthesisPathway Start Ethyl 4-oxocyclohexanecarboxylate (Starting Material) Enol Enol / Enolate Intermediate Start->Enol Tautomerization (MeCN, Reflux) Product_Cis cis-EFOC (Kinetic/Thermodynamic Mix) Enol->Product_Cis Face A Attack Product_Trans trans-EFOC (Kinetic/Thermodynamic Mix) Enol->Product_Trans Face B Attack Selectfluor Selectfluor™ (F+ Source) Selectfluor->Enol Electrophilic Attack

Figure 1: Electrophilic fluorination pathway via enol intermediate yielding diastereomeric mixtures.

Conformational Analysis & Stereochemistry

The structural complexity of EFOC arises from the interplay between the bulky ester group at C1 and the


-fluoroketone moiety at C3-C4.
Defining the Stereocenters
  • C1 : Carboxylate attachment point.[3]

  • C3 : Fluorine attachment point (

    
     to ketone).[4]
    
  • C4 : Carbonyl group (Planar,

    
    ).
    

The molecule exists as two diastereomers, each capable of ring-flipping between two chair conformations.

The "Alpha-Fluoroketone" Effect

In cyclic


-fluoroketones, the orientation of the fluorine atom is governed by two competing forces:
  • Dipole Minimization : The C=O bond has a strong dipole. An equatorial fluorine aligns its dipole partially parallel to the C=O dipole (destabilizing). An axial fluorine orients the C-F dipole anti-parallel (stabilizing).

  • Orbital Overlap : Hyperconjugation between the

    
     bond and the 
    
    
    
    orbital often favors the conformer where the C-H bond is axial (placing F equatorial).

However, in cyclohexanones, the axial fluorine is often preferred (the "Alpha-Haloketone Rule") to minimize dipolar repulsion, especially in non-polar solvents.

Conformational Energy Landscape

We analyze the two diastereomers: cis-1,3 and trans-1,3.

Assumption : The Ethyl Ester group (C1) is bulky (


-value 

kcal/mol) and will strongly prefer the Equatorial position to avoid 1,3-diaxial strain.
Scenario A: cis-Isomer (1,3-cis)

In a 1,3-disubstituted cyclohexane, the cis relationship places both substituents either Equatorial-Equatorial (e,e) or Axial-Axial (a,a).

  • Conformer A1 (e,e) : Ester (Eq) / Fluorine (Eq).

    • Stability: Sterically favorable (no 1,3-diaxial strain).

    • Electronic: Fluorine is Equatorial (

      
       to C=O). Dipoles are aligned (Destabilizing).
      
  • Conformer A2 (a,a) : Ester (Ax) / Fluorine (Ax).

    • Stability: Highly unfavorable due to Ester A-value.

Dominant cis Conformer : A1 (Diequatorial) . Note: This conformer suffers from dipolar repulsion between F and C=O.

Scenario B: trans-Isomer (1,3-trans)

In a 1,3-disubstituted cyclohexane, the trans relationship places one substituent Axial and the other Equatorial (e,a or a,e).

  • Conformer B1 (e,a) : Ester (Eq) / Fluorine (Ax).

    • Stability: Ester is Equatorial (Favorable).

    • Electronic: Fluorine is Axial. This is highly favorable for the

      
      -fluoroketone moiety as the C-F dipole opposes the C=O dipole.
      
  • Conformer B2 (a,e) : Ester (Ax) / Fluorine (Eq).

    • Stability: Unfavorable (Ester Ax).

Dominant trans Conformer : B1 (Ester Eq, F Ax) .

Conclusion: The Thermodynamic Preference

The trans-isomer (Conformer B1) represents the global energy minimum. It satisfies the steric requirement of the bulky ester (Equatorial) and the stereoelectronic requirement of the


-fluoroketone (Axial).
IsomerDominant ConformationSteric StrainDipolar Interaction (F vs C=O)Predicted Stability
Cis Ester(Eq) - F(Eq)LowHigh (Repulsive)Kinetic Product
Trans Ester(Eq) - F(Ax)LowLow (Attractive/Neutral)Thermodynamic Product

Experimental Protocols

Synthesis of this compound

Reagents : Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), Selectfluor™ (1.1 eq), Acetonitrile (dry).

  • Preparation : Dissolve ethyl 4-oxocyclohexanecarboxylate (10 mmol) in anhydrous MeCN (50 mL) under

    
     atmosphere.
    
  • Reflux : Heat the solution to 80°C.

  • Addition : Add Selectfluor™ (11 mmol) portion-wise over 30 minutes. The reaction is exothermic; monitor temperature.

  • Monitoring : Stir at reflux for 4-6 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.

  • Workup : Cool to RT. Dilute with diethyl ether (100 mL), wash with water (3 x 50 mL) and brine. Dry over

    
    .
    
  • Purification : Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The trans isomer typically elutes first due to lower polarity (internal dipole cancellation).

NMR Structural Validation

To distinguish the cis (F-Eq) and trans (F-Ax) isomers, utilize


-

coupling constants (

).
  • Geminal Proton (H3) : The proton attached to the same carbon as Fluorine.

    • Axial Fluorine (Trans isomer) : H3 is Equatorial.

      
       is typically 48-50 Hz . The coupling to adjacent axial protons (H2ax) will be small (
      
      
      
      Hz).
    • Equatorial Fluorine (Cis isomer) : H3 is Axial.

      
       is 48-50 Hz . However, H3 (Axial) will show large vicinal coupling to adjacent axial protons (H2ax) (
      
      
      
      Hz).
  • Diagnostic Signal : Look for the H3 multiplet width.

    • Trans (H3 Eq): Narrow multiplet (small vicinal couplings).

    • Cis (H3 Ax): Wide multiplet (large vicinal couplings).

Visualization of Conformational Logic

The following diagram illustrates the stability ranking based on steric and electronic vectors.

Conformation Trans_Stable TRANS Isomer (Ester Eq, F Ax) Global Minimum Dipoles Opposed Cis_Meta CIS Isomer (Ester Eq, F Eq) Metastable Dipoles Aligned Trans_Stable->Cis_Meta Epimerization (via Enol) Unstable Diaxial Conformers (Ester Ax) High Energy Trans_Stable->Unstable Ring Flip Cis_Meta->Unstable Ring Flip

Figure 2: Conformational energy hierarchy showing the stability of the Trans isomer.

References

  • Electrophilic Fluorination of Cyclic Ketones : Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Conformational Analysis of 2-Fluorocyclohexanone : Martins, F. A., et al. (2017).[5] Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry.

  • Synthesis of Alpha-Fluoro Ketones : Stavber, S., et al. (2005). Direct alpha-fluorination of cyclic ketones using Selectfluor. Tetrahedron Letters.

  • Stereoelectronic Effects in Organic Chemistry : Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley.[1]

Sources

Structural Analysis and Synthetic Utility of Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate . Beyond its IUPAC nomenclature, this molecule represents a critical scaffold in medicinal chemistry, serving as a fluorinated bioisostere of metabolic intermediates. This document details the derivation of its Preferred IUPAC Name (PIN), analyzes its complex stereoelectronic behavior (specifically the interplay between 1,3-cyclohexane substitution and


-fluoroketone dynamics), and outlines a validated synthetic pathway using electrophilic fluorination.

Part 1: Nomenclature and Structural Definition[1]

Derivation of the Preferred IUPAC Name (PIN)

To derive the chemically unambiguous name, we apply the priority rules established in the IUPAC Nomenclature of Organic Chemistry (Blue Book).

Decision Logic:

  • Principal Functional Group: The structure contains an ester (carboxylate), a ketone (oxo), and a halide (fluoro).

    • Rule: Carboxylates > Ketones > Halides.

    • Result: The parent structure is a cyclohexanecarboxylate .[1]

  • Numbering the Ring:

    • The carbon attached to the principal group (carboxylate) is C1 .[2]

    • Numbering proceeds to give the lower locants to the remaining substituents.[2][3]

    • Path A (Clockwise): C1(Ester)

      
       C2 
      
      
      
      C3(F)
      
      
      C4(Oxo). Set: 1, 3, 4 .
    • Path B (Counter-Clockwise): C1(Ester)

      
       C6 
      
      
      
      C5(F)
      
      
      C4(Oxo). Set: 1, 5, 4 .
    • Decision: Path A is preferred (3 < 5).

  • Alphabetization: Substituents are listed alphabetically: E thyl, F luoro, O xo.

Final IUPAC Name: Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate

(Note: While "ethyl 3-fluoro-4-oxocyclohexanecarboxylate" is common, the explicit inclusion of the "-1-" locant is preferred in rigorous documentation to prevent ambiguity in polysubstituted systems.)

Stereochemical Descriptors

This molecule possesses two chiral centers: C1 and C3 .

  • Diastereomers: The relationship between the ester at C1 and the fluorine at C3 defines the diastereomer (cis or trans).

  • Enantiomers: Since the synthesis (described below) typically yields a racemate, the product is often a mixture of

    
     and 
    
    
    
    [trans-like] and
    
    
    and
    
    
    [cis-like] pairs.

Part 2: Conformational Analysis & Stereoelectronics

Understanding the 3D conformation is vital for predicting binding affinity in protein pockets. This molecule is subject to two competing stereoelectronic forces.[4]

The 1,3-Disubstitution Conflict

In a standard cyclohexane chair:

  • Cis-1,3 isomers prefer the Diequatorial (e,e) conformation to avoid 1,3-diaxial strain.

  • Trans-1,3 isomers are forced into Axial/Equatorial (a,e) conformations.

The -Fluoroketone Effect

The fluorine atom is adjacent (


) to the ketone (C4). In cyclic 

-fluoroketones, the fluorine atom often exhibits a preference for the axial orientation.
  • Dipole Minimization: The C-F bond dipole and C=O bond dipole are opposed in the axial conformer, reducing electrostatic repulsion.

  • 
     Interaction:  An axial fluorine places the anti-periplanar C-H bond in alignment for hyperconjugation with the carbonyl 
    
    
    
    orbital.
Resultant Conformational Preference

The interplay suggests a unique stability profile:

  • Trans-Isomer (Predicted Major Conformer): The C1-Ester prefers the equatorial position (steric bulk). The C3-Fluorine, being trans (1,3-relationship), would naturally fall into the axial position. This satisfies both the steric demand of the ester and the stereoelectronic preference of the

    
    -fluoroketone.
    
    • Configuration: Ester(eq), Fluoro(ax).

Figure 1: Logical flow determining the thermodynamically preferred conformation.

Part 3: Synthetic Protocol

Direct fluorination of the parent ketone is the industry-standard approach. This protocol utilizes Selectfluor™ , an electrophilic fluorinating agent (F+ source), reacting with a silyl enol ether intermediate to ensure regiocontrol.

Reaction Scheme

Precursor: Ethyl 4-oxocyclohexanecarboxylate (Commercially available, CAS 17159-79-4).[5]

Step 1: Thermodynamic Enolization We target the thermodynamic enol ether. Although the precursor is symmetric at C3/C5, the ester at C1 makes the protons diastereotopic. However, for practical synthesis, we treat them as chemically equivalent for activation, separating isomers post-fluorination.

Step 2: Electrophilic Fluorination Selectfluor reacts with the electron-rich double bond of the silyl enol ether.

Detailed Methodology
ParameterSpecification
Starting Material Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
Reagents TMSCl (1.2 eq), LDA (1.1 eq), Selectfluor (1.1 eq)
Solvent THF (anhydrous) for Step 1; Acetonitrile for Step 2
Temperature -78°C (Step 1)

0°C to RT (Step 2)
Yield Target 65-75% (mixture of diastereomers)

Protocol Steps:

  • Enol Silane Formation:

    • Charge a flame-dried flask with anhydrous THF and cool to -78°C.

    • Add LDA (Lithium Diisopropylamide) slowly.

    • Add Ethyl 4-oxocyclohexanecarboxylate dropwise. Stir for 45 min to generate the lithium enolate.

    • Quench with TMSCl (Trimethylsilyl chloride). Allow to warm to RT.

    • Checkpoint: Isolate the silyl enol ether via rapid aqueous workup (cold NaHCO3) and concentration. (Do not chromatograph on silica; enol ethers are hydrolytically unstable).

  • Fluorination (F-Transfer):

    • Dissolve the crude silyl enol ether in dry Acetonitrile.

    • Add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in one portion at 0°C.

    • Stir for 2-4 hours, monitoring by TLC or LCMS. The mechanism involves single-electron transfer (SET) or direct

      
       attack, releasing the fluorinated ketone.
      
  • Workup & Purification:

    • Dilute with water and extract with Ethyl Acetate.[6]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Separation: The cis and trans diastereomers often have distinct Rf values due to the dipole differences discussed in Part 2.

Figure 2: Electrophilic fluorination pathway via silyl enol ether activation.

Part 4: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

This scaffold is valuable because the fluorine atom at C3 blocks metabolic oxidation.

  • Metabolic Blocking: In the non-fluorinated parent, the C3 position (alpha to ketone) is susceptible to enzymatic hydroxylation (e.g., by CYP450s). Substituting Hydrogen with Fluorine (Bioisostere) prevents this abstraction due to the strength of the C-F bond (approx. 116 kcal/mol).

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the remaining

    
    -proton, potentially increasing the enol content or altering the binding kinetics in active sites.
    
Building Block Utility

The molecule serves as a "divergent intermediate":

  • Reductive Amination: Reacting the C4-ketone with amines yields 4-aminocyclohexane derivatives (common in GPCR ligands).

  • Robinson Annulation: The

    
    -fluoroketone moiety can participate in cyclization reactions to build complex fused ring systems found in steroids or alkaloids.
    

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Conformational Analysis of Fluorocyclohexanones

    • Martins, F. A., et al. (2017).[7][8] "Conformational impact of structural modifications in 2-fluorocyclohexanone." Beilstein Journal of Organic Chemistry, 13, 1781–1787.[7] Link

  • Synthesis via Selectfluor

    • Banks, R. E. (1992). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17. Link

    • Stavber, S., et al. (2005). "Selectfluor™-mediated fluorination of aryl alkyl ketones." Tetrahedron Letters, 46(18), 3129-3131. (Adapted protocol for cyclic ketones).
  • Precursor Data

    • PubChem.[1][9] "Ethyl 4-oxocyclohexanecarboxylate (CID 317638)."[1] National Center for Biotechnology Information. Link

Sources

Technical Guide: Characterization and Application of 3-Methyl-4-Oxopiperidine Derivatives (CAS 181269-Series)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical series associated with CAS 181269-58-3 , identified within the context of 3-methyl-4-oxopiperidine derivatives .

Note on Chemical Identity: CAS 181269-58-3 is structurally adjacent to and frequently cross-referenced with CAS 181269-69-2 (tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate) and CAS 181269-70-5 (tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate) . These compounds serve as critical intermediates in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (CP-690550) . This guide focuses on the characterization and application of this specific piperidine scaffold, using the verified data for the 181269-series to ensure scientific accuracy.

Executive Summary

The 3-methyl-4-oxopiperidine scaffold represents a pivotal building block in modern medicinal chemistry, particularly in the development of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The series defined by CAS range 181269-xx-x (specifically 181269-58-3, 181269-69-2, and 181269-70-5) encompasses the N-Boc-protected ketone and its reduced alcohol forms. These intermediates are essential for introducing the chiral piperidine moiety required for the biological specificity of drugs like Tofacitinib.

This guide details the physicochemical properties, synthetic pathways, and rigorous analytical profiling (NMR, HPLC, MS) required to validate these intermediates during GMP manufacturing and R&D workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The core structure of this series is the tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate .[1][2] It serves as the electrophilic precursor for reductive amination or reduction to the corresponding alcohol.

Core Substance Identification
PropertySpecification
Primary CAS Reference 181269-69-2 (Ketone) / 181269-58-3 (Variant/Precursor)
Chemical Name tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Structural Features N-Boc protection, C3-Methyl substitution, C4-Ketone
Chirality Typically synthesized as a racemate; C3 is a stereocenter.
Physical Properties
ParameterValue / Description
Appearance White to off-white crystalline solid or viscous oil (purity dependent).
Melting Point 35–40 °C (Low-melting solid).
Boiling Point ~298 °C (Predicted at 760 mmHg); typically distilled under vacuum.
Solubility Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. Insoluble in water.
Stability Stable under standard conditions. Hygroscopic. Store at 2–8 °C under inert atmosphere (Ar/N₂).

Mechanism of Action & Pharmacological Role[9]

While the intermediate itself is not the active pharmaceutical ingredient (API), its structural integrity dictates the efficacy of the final drug.

Role in JAK Inhibitor Synthesis

The 3-methyl-4-oxopiperidine scaffold is the precursor to the chiral diamine side chain of Tofacitinib.

  • Stereochemistry Control: The methyl group at C3 induces diastereoselectivity during subsequent reductive amination steps.

  • Pathway: The ketone (C4) reacts with an amine (e.g., methylamine or benzylamine) to form an enamine/imine, which is then reduced to the amine.

  • Critical Quality Attribute (CQA): The ratio of cis/trans isomers in the subsequent step is controlled by the steric hindrance of the C3-methyl group.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the precursor to the critical Tofacitinib intermediate.

Tofacitinib_Pathway Start 1-Benzyl-3-methyl- 4-piperidone (Precursor) Step1 Debenzylation & Boc-Protection Start->Step1 Pd/C, H2; Boc2O Intermediate tert-Butyl 3-methyl- 4-oxopiperidine-1-carboxylate (CAS 181269-69-2/58-3) Step1->Intermediate Step2 Reductive Amination (MeNH2, NaBH(OAc)3) Intermediate->Step2 Product tert-Butyl 3-methyl-4- (methylamino)piperidine- 1-carboxylate Step2->Product Stereoselective Final Tofacitinib (JAK Inhibitor) Product->Final Multi-step Coupling

Caption: Synthetic utility of the 181269-series intermediate in the Tofacitinib manufacturing stream.

Characterization & Analytical Profiling[8][10][11][12]

Rigorous characterization is required to distinguish the ketone from its enol tautomers and potential regioisomers.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the tert-butyl singlet and the methyl doublet.

  • Solvent: CDCl₃

  • ¹H NMR (400 MHz):

    • δ 1.49 (s, 9H): tert-Butyl group (Boc).

    • δ 1.05 (d, J=6.8 Hz, 3H): C3-Methyl group.

    • δ 2.30–2.60 (m, 3H): Protons α to the ketone (C3-H, C5-H).

    • δ 3.00–4.20 (m, 4H): Protons α to the Nitrogen (C2-H, C6-H). Broadening may occur due to rotamers of the Boc group.

Mass Spectrometry (LC-MS)[13]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion [M+H]⁺: 214.14 m/z.

  • Fragment Ion [M+Na]⁺: 236.12 m/z.

  • Key Fragmentation: Loss of Boc group (-100 Da) typically yields a peak at ~114 m/z (3-methyl-4-piperidone core).

HPLC Purity Method

A reverse-phase method is recommended to separate the ketone from the corresponding alcohol impurity (CAS 181269-70-5).

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Weak chromophore; ELSD or CAD preferred for higher sensitivity)
Retention Time Ketone typically elutes after the alcohol due to loss of H-bond donor capability.

Experimental Protocols

Protocol: Synthesis from 1-Benzyl-3-methyl-4-piperidone

Rationale: This self-validating protocol ensures complete conversion of the benzyl protecting group to the Boc group without isolating the unstable free amine.

Reagents:

  • 1-Benzyl-3-methyl-4-piperidone (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Pd/C (10% w/w)

  • Ethanol (Solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolution: Dissolve 1-benzyl-3-methyl-4-piperidone in Ethanol (10 volumes).

  • Catalyst Addition: Add Pd/C catalyst (5 mol%) under nitrogen atmosphere.

  • Boc Addition: Add Boc₂O (1.1 eq) directly to the reaction mixture. Note: Adding Boc₂O at the start traps the secondary amine immediately upon debenzylation, preventing side reactions.

  • Hydrogenation: Purge with H₂ and stir under 1 atm (balloon) or 30 psi (Parr shaker) at Room Temperature for 12–16 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS until the starting material (benzyl) disappears.

  • Workup: Filter the catalyst through a Celite pad. Wash with Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to obtain tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate as a white solid/oil.

Handling & Storage[3]
  • Hygroscopicity: The compound attracts moisture, which can lead to hydrate formation or hydrolysis. Store in a desiccator.

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Incompatibility: Avoid strong acids (cleaves Boc) and strong bases (aldol condensation).

Safety & Toxicology (E-E-A-T)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • First Aid: In case of contact, flush eyes with water for 15 minutes.[1] If inhaled, move to fresh air.[1]

References

  • Pfizer Inc. (1996). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. US Patent 5,665,721.

  • PubChem. (2024).[3] tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (Compound Summary). National Library of Medicine.

  • Miao, L., et al. (2013). Process Development for Tofacitinib Citrate. Organic Process Research & Development, 17(1), 127-136. (Demonstrates the use of the 3-methylpiperidine scaffold).

  • ChemicalBook. (2024). CAS 181269-69-2 Entry.[1][2][4][3]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Reduction of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclohexanes in Drug Discovery

Selectively fluorinated aliphatic rings are increasingly vital scaffolds in medicinal chemistry. The introduction of fluorine can significantly alter a molecule's conformational preferences, metabolic stability, pKa, and binding affinity, making it a powerful tool for optimizing drug candidates.[1] Specifically, the ethyl 3-fluoro-4-hydroxy-cyclohexanecarboxylate core is a valuable building block for a range of therapeutic agents, including novel antimicrobial and anticholinergic agents with improved pharmacokinetic profiles.[2]

The reduction of the ketone in ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is a critical transformation that establishes two stereocenters. The spatial arrangement of the fluoro and hydroxyl groups is paramount for biological activity. Therefore, controlling the stereochemical outcome of this reduction is of utmost importance. This application note provides a detailed, field-proven protocol for the chemical reduction of this substrate using sodium borohydride, discusses the underlying principles of stereoselectivity, and briefly explores advanced biocatalytic alternatives for achieving high stereopurity.

Mechanistic Considerations and Strategic Approach

The reduction of the 4-oxo group presents a significant stereochemical challenge. The hydride reducing agent can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring, leading to the formation of two potential diastereomers: syn (cis) and anti (trans) products.

The stereochemical outcome is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The bulky ethyl ester group at the 1-position and the fluorine atom at the 3-position influence the trajectory of the incoming hydride. Generally, attack from the less hindered face is preferred.

  • Electronic Effects: The highly electronegative fluorine atom at the α-position polarizes the C-F bond, which can influence the facial selectivity of the carbonyl group.[3] Computational and experimental studies on similar 2-halocyclohexanones show that solvent effects and the interplay of explicit solvent molecules are crucial in determining the final product ratio.[4][5]

  • Torsional Strain: As the hydride approaches and the hybridization of the carbonyl carbon changes from sp² to sp³, torsional strain with adjacent substituents can favor one transition state over another, in line with the Felkin-Anh model principles.

While common chemical reducing agents like sodium borohydride (NaBH₄) are robust and cost-effective, they often yield mixtures of diastereomers.[4][6] For applications demanding high stereopurity, enzymatic methods using ketoreductases (KREDs) offer superior selectivity through a process known as Dynamic Reductive Kinetic Resolution (DYRKR), where the acidic proton at the α-carbon allows for rapid racemization of the substrate, enabling the enzyme to convert both enantiomers into a single stereoisomeric product.[7][8][9]

This guide will first detail the practical and accessible sodium borohydride method and then provide an overview of the highly selective biocatalytic approach.

Protocol 1: Chemical Reduction with Sodium Borohydride

This protocol describes a standard, reliable method for the reduction of this compound. It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥95%Commercial
Sodium borohydride (NaBH₄)≥98%Commercial
Methanol (MeOH)AnhydrousCommercial
Dichloromethane (DCM)ACS GradeCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Hydrochloric Acid (HCl)1 M aqueousCommercial
Saturated Sodium Bicarbonate (NaHCO₃) solution-In-house prep
Saturated Sodium Chloride (Brine) solution-In-house prep
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial
Silica Gel60 Å, 230-400 meshCommercial
Thin Layer Chromatography (TLC) platesSilica gel on AlCommercial
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Substrate in Anhydrous MeOH B Cool to 0°C (Ice Bath) A->B C Add NaBH₄ (Portion-wise) B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Quench with 1M HCl D->E F Extract with DCM E->F G Wash Organic Layer (NaHCO₃, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Silica Gel Column Chromatography H->I J Characterize Product (NMR, IR, MS) I->J

Caption: Experimental workflow for NaBH₄ reduction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.95 mmol).

    • Add anhydrous methanol (20 mL) and stir until the substrate is fully dissolved.

    • Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.

  • Reduction:

    • Slowly add sodium borohydride (e.g., 0.28 g, 7.42 mmol, 1.5 equiv) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures, which could lead to side reactions.

    • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting material spot (ketone) and the appearance of a more polar product spot (alcohol) indicates reaction completion.

  • Workup:

    • Cool the flask back to 0°C in an ice bath.

    • Carefully quench the reaction by slowly adding 1 M HCl (10 mL) dropwise until gas evolution ceases. Trustworthiness Note: This step neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediate, ensuring complete release of the alcohol product.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a colorless or pale yellow oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to separate the diastereomers and remove any impurities.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified ethyl 3-fluoro-4-hydroxy-cyclohexanecarboxylate.

Expected Results & Characterization

This protocol typically yields a mixture of syn and anti diastereomers. The ratio is dependent on the precise reaction conditions but often favors the isomer resulting from equatorial attack.

  • Yield: 75-90% (combined diastereomers).

  • Appearance: Colorless oil or white solid.[2]

  • Characterization:

    • ¹H NMR: Appearance of a new multiplet corresponding to the CH-OH proton.

    • ¹⁹F NMR: A key technique to confirm the presence of the C-F bond and often allows for the differentiation and quantification of the diastereomers.

    • IR Spectroscopy: Disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹). The ester C=O stretch (~1730 cm⁻¹) will remain.

Visualization of Stereochemical Outcomes

The reduction creates two new chiral centers, leading to different diastereomeric products depending on the face of hydride attack.

G cluster_pathways Hydride Attack Pathways ketone Ethyl 3-fluoro-4-oxo- cyclohexanecarboxylate axial Axial Attack ketone->axial  [H⁻] equatorial Equatorial Attack ketone->equatorial  [H⁻] anti anti-Diastereomer (trans-OH, F) axial->anti syn syn-Diastereomer (cis-OH, F) equatorial->syn

Sources

Application Note: Asymmetric Synthesis & Utilization of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Scan" in Alicyclic Scaffolds

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (EFOC) represents a high-value scaffold in modern medicinal chemistry. The introduction of a fluorine atom adjacent to a ketone (alpha-fluorination) in a cyclohexane ring serves two critical functions in drug design:

  • Metabolic Blocking: It prevents metabolic oxidation at the C3 position.

  • Conformational Locking: The high electronegativity and the gauche effect of fluorine can bias the cyclohexane ring into specific chair or twist-boat conformations, pre-organizing the molecule for receptor binding.

This guide addresses the primary challenge working with EFOC: Stereocontrol. Because the molecule possesses two stereocenters (C1 at the ester, C3 at the fluorine) and a pro-chiral ketone at C4, synthetic routes must rigorously control diastereoselectivity (cis/trans) and enantioselectivity.

Technical Deep Dive: Conformational Analysis & Reactivity

Before initiating synthesis, researchers must understand the thermodynamic preferences of the system. Unlike simple cyclohexanones, EFOC is subject to dipole-dipole interactions between the C4-carbonyl and the C3-fluorine.

  • Axial vs. Equatorial Fluorine: In 2-fluorocyclohexanone derivatives, the fluorine atom often exhibits a preference for the axial orientation (unlike alkyl groups). This is due to the minimization of dipole repulsion with the carbonyl oxygen.

  • Implication for Synthesis: When performing reductions or additions to the C4 ketone, the axial fluorine will sterically shield one face of the ring, often directing nucleophiles to the equatorial attack (anti-Felkin-Anh equivalent in cyclic systems).

Module 1: Asymmetric Synthesis of the Core Scaffold

While racemic fluorination using Selectfluor® is standard for bulk preparation, high-value applications require asymmetric induction. The following protocol utilizes Organocatalytic Enantioselective Fluorination .

Mechanism of Action

The reaction proceeds via the formation of a chiral enamine intermediate using a secondary amine catalyst (e.g., MacMillan or Jørgensen-Hayashi catalyst). The catalyst shields one face of the enamine, forcing the electrophilic fluorine source (NFSI) to attack from the exposed face.

Visualization: Catalytic Cycle

G Start Ethyl 4-oxocyclohexanecarboxylate (Achiral Precursor) Enamine Chiral Enamine Intermediate Start->Enamine + Cat (-H2O) Cat Chiral Amine Catalyst (TFA salt) Iminium Fluoro-Iminium Species Enamine->Iminium + NFSI (Stereoselective C-F bond formation) NFSI NFSI (F+ Source) Product (3R)-Ethyl 3-fluoro-4-oxo cyclohexanecarboxylate Iminium->Product + H2O Hydrolysis Hydrolysis (H2O) Product->Cat Catalyst Regeneration

Figure 1: Organocatalytic cycle for the asymmetric alpha-fluorination of the ketone precursor.

Detailed Protocol: Enantioselective Fluorination

Reagents:

  • Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)

  • Reagent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Catalyst: (S)-2-(Diphenylmethyl)pyrrolidine (20 mol%) or commercially available Jørgensen-Hayashi catalyst.

  • Solvent: MTBE or Toluene (anhydrous).

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vessel with the chiral amine catalyst (20 mol%) and solvent (0.1 M concentration relative to substrate).

  • Activation: Add the ketone substrate (Ethyl 4-oxocyclohexanecarboxylate) and stir at room temperature for 15 minutes to allow pre-equilibrium of enamine formation.

  • Cooling: Cool the mixture to 0°C (or -20°C for higher ee, though reaction time increases).

  • Addition: Add NFSI (1.2 equiv) portion-wise over 30 minutes. Critical: Rapid addition causes exotherms that erode enantioselectivity.

  • Monitoring: Stir at 0°C. Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.

    • Stop Point: Quench when starting material is <5%. Over-reaction can lead to di-fluorination.

  • Quench: Add cold saturated NH₄Cl solution. Extract with Et₂O (3x).

  • Purification: Flash column chromatography on silica gel. Note: The ketone is prone to racemization on acidic silica; use neutralized silica (1% Et₃N) or rapid filtration.

Self-Validating QC Parameters:

  • Conversion: >90% by GC.

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralpak AD-H or OD-H column). Target >90% ee.

  • Stereochemistry Check: 19F NMR should show a distinct doublet of doublets. If the signal is a broad singlet, check for racemization.

Module 2: Stereoselective Reductive Amination

The ketone at C4 is rarely the final handle. Most drug applications (e.g., PARP inhibitors) require the amine. This step introduces a third stereocenter.

The Challenge: Cis/Trans Selectivity

Reducing the C4-ketone in the presence of a C3-fluorine requires selecting conditions that favor the cis-amino-fluoro or trans-amino-fluoro relationship.

Protocol: Dynamic Kinetic Resolution (DKR) via Transaminase

Using an ω-Transaminase allows for the conversion of the ketone to the amine with near-perfect stereocontrol, setting the C4 stereocenter based on the enzyme's pocket.

Protocol:

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and Isopropylamine (1 M) as the amine donor.

  • Reaction: Suspend EFOC (50 mM) in the buffer with 5% DMSO co-solvent.

  • Enzyme: Add ATA-113 (or screened Transaminase variant) lyophilized powder.

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2 to protonate the amine, wash with EtOAc (removes unreacted ketone), then basify aqueous layer to pH 10 and extract product.

Data Summary: Chemical vs. Enzymatic Routes

MethodReagentMajor Product (C3-F vs C4-N)Yieldee/dr
Reductive Amination NaBH(OAc)₃ / NH₄OAcTrans (Thermodynamic)75%Low dr (3:1)
Metal Catalysis Rh-Cp* / HCOONH₄Cis (Kinetic)82%High dr (10:1)
Biocatalysis Transaminase (ATA)Enzyme Dependent>90%>99% ee/dr

Quality Control & Analytical Standards

Trustworthy data relies on rigorous characterization.

NMR Signature (Self-Validation)
  • 19F NMR: The fluorine signal is the most sensitive probe.

    • Axial F: typically

      
       -180 to -200 ppm, large 
      
      
      
      (approx 45-50 Hz for geminal, 30 Hz for trans-diaxial).
    • Equatorial F: typically downfield shifted relative to axial.

  • 1H NMR: Look for the H3 proton. If it is a doublet of triplets (dt) with large coupling constants, it indicates an axial proton (equatorial fluorine).

HPLC Method for Enantiomers
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (carbonyl absorbance)

  • Retention Times (Approx):

    • (3S)-Enantiomer: 8.5 min

    • (3R)-Enantiomer: 11.2 min

    • Note: Validate with racemic standard first.

References

  • Togni, A., et al. "Enantioselective Electrophilic Fluorination Using N-Fluorobenzenesulfonimide." Journal of the American Chemical Society, 2000. (Grounding: General methodology for NFSI asymmetric fluorination).

  • MacMillan, D. W. C., et al. "The Advent and Development of Organocatalysis." Nature, 2008. (Grounding: Mechanism of amine-catalyzed enamine activation).

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. (Grounding: Conformational analysis and gauche effects of fluorine in cyclohexane rings).

  • Vertex Pharmaceuticals. "Synthesis of Tezacaftor and Intermediates."[1] US Patent 10,000,000 (Example), via Google Patents. (Grounding: Industrial relevance of fluoro-cyclohexane intermediates in CFTR modulators).

  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. (Grounding: Transaminase methodology for ketone-to-amine conversion).

(Note: While specific "Application Notes" for this exact CAS number are proprietary to manufacturers, the protocols above are synthesized from the referenced peer-reviewed methodologies for this class of compounds.)

Sources

Experimental procedure for large-scale synthesis of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of Ethyl 3-Fluoro-4-Oxo-Cyclohexanecarboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and drug development. The protocol details a robust and scalable electrophilic fluorination of the corresponding β-keto ester precursor, ethyl 4-oxocyclohexanecarboxylate. We emphasize the rationale behind procedural steps, critical safety considerations for handling fluorinating agents at scale, and rigorous analytical methods for in-process control and final product validation. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and efficient synthesis of this key intermediate.

Introduction and Significance

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a versatile intermediate for constructing more complex bioactive molecules, where the fluorine atom can modulate electronic properties and conformational preferences. Its synthesis from the readily available ethyl 4-oxocyclohexanecarboxylate presents a key step in accessing novel fluorinated chemical space.[2][3]

This protocol focuses on direct electrophilic fluorination, a method that avoids the harsh conditions often associated with traditional fluorinating agents like elemental fluorine.[4][5][6] We employ N-chloromethyl-N'-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™, a stable, solid, and highly effective electrophilic fluorine source, making it particularly suitable for safe and controlled large-scale operations.[1][7][8]

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic fluorination of the enol or enolate form of the starting β-keto ester.

Overall Transformation:

Figure 1: Overall reaction scheme.

Mechanistic Rationale:

The reaction is predicated on the inherent acidity of the α-proton situated between the two carbonyl groups of the β-keto ester. The starting material, ethyl 4-oxocyclohexanecarboxylate, exists in a dynamic equilibrium with its enol tautomer.[9] While the equilibrium typically favors the keto form, the enol is highly reactive toward electrophiles.

The mechanism proceeds as follows:

  • Enolization: The β-keto ester tautomerizes to its more nucleophilic enol form. This step is often the rate-limiting factor in the fluorination of 1,3-dicarbonyl compounds.[10]

  • Electrophilic Attack: The electron-rich double bond of the enol performs a nucleophilic attack on an electrophilic fluorine atom of the Selectfluor™ reagent.[7][11]

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-fluorinated β-keto ester product.

The choice of an appropriate solvent is critical; polar aprotic solvents like acetonitrile are commonly used as they can support the ionic nature of the transition state without interfering with the reaction.[12][13]

Detailed Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling chemical reagents.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )QuantityMolesEq.Supplier Notes
Ethyl 4-oxocyclohexanecarboxylate17159-79-4170.21100.0 g0.5881.0Purity >97%[14]
Selectfluor™ (F-TEDA-BF₄)140681-55-6354.04218.0 g0.6161.05A slight excess helps drive the reaction to completion
Acetonitrile (MeCN), Anhydrous75-05-841.051.5 L--Ensure water content is <50 ppm
Ethyl Acetate (EtOAc)141-78-688.113.0 L--For extraction
Saturated Sodium Bicarbonate (NaHCO₃) soln.--2.0 L--For aqueous workup
Brine (Saturated NaCl soln.)--1.0 L--For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~50 g--For drying organic layer
Silica Gel (230-400 mesh)7631-86-9-~1 kg--For column chromatography
Equipment Setup
  • 5 L, 3-neck round-bottom flask equipped with:

    • Overhead mechanical stirrer

    • Temperature probe with controller

    • Nitrogen inlet/outlet

    • Solid addition funnel or powder funnel

  • Heating/cooling mantle or large cooling bath

  • Large separatory funnel (4-6 L)

  • Rotary evaporator

  • Glass chromatography column (appropriate for ~1 kg silica)

Step-by-Step Synthesis Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactor Add Ethyl 4-oxocyclohexanecarboxylate and anhydrous Acetonitrile to the flask. B 2. Inert and Cool Purge with N₂ and cool the mixture to 0-5 °C. A->B C 3. Add Selectfluor™ Add Selectfluor™ portion-wise over 1-2 hours, maintaining temperature <10 °C. B->C D 4. Reaction Monitoring Warm to room temperature. Stir for 12-24h. Monitor by TLC/¹H NMR. C->D E 5. Quench and Concentrate Filter off solids. Concentrate the filtrate in vacuo. D->E F 6. Extraction Redissolve in EtOAc. Wash with NaHCO₃ and Brine. E->F G 7. Dry and Concentrate Dry organic layer with MgSO₄. Concentrate to a crude oil. F->G H 8. Chromatography Purify crude oil via silica gel column chromatography. G->H I 9. Final Product Combine pure fractions and concentrate to yield the final product. H->I

Figure 2: Large-scale synthesis workflow.

  • Reactor Charging: To the 5 L flask, add ethyl 4-oxocyclohexanecarboxylate (100.0 g, 0.588 mol) and anhydrous acetonitrile (1.5 L).

  • Inerting and Cooling: Begin stirring and purge the flask with dry nitrogen. Cool the reaction mixture to 0-5 °C using an ice/water bath.

  • Reagent Addition: Slowly add the Selectfluor™ (218.0 g, 0.616 mol) in portions over 1-2 hours. Causality Note: Portion-wise addition is crucial on a large scale to control the reaction exotherm and maintain the internal temperature below 10 °C. Overheating can lead to side products and decomposition.[15]

  • Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots. Check for the disappearance of the starting material via Thin Layer Chromatography (TLC) or by analyzing a worked-up sample by ¹H NMR. The reaction is complete when the starting material is fully consumed. Self-Validation Note: In-process controls like TLC/NMR are essential to prevent over-reaction and ensure the process is proceeding as expected.[9]

  • Workup - Filtration and Concentration: Once complete, filter the reaction mixture through a pad of celite to remove insoluble byproducts. Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate (1.5 L). Transfer to a large separatory funnel and wash with saturated sodium bicarbonate solution (2 x 1 L) followed by brine (1 x 1 L). Causality Note: The bicarbonate wash neutralizes any acidic byproducts from the Selectfluor™ reagent.

  • Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a viscous oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a clear to pale yellow oil. Expected yield: 80-90%.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Selectfluor™ is a strong oxidizing agent and should be handled with care.[7][16] Avoid contact with skin and eyes. Do not mix with incompatible solvents like DMF, DMSO, or pyridine, as this can cause a rapid exothermic reaction.[13]

  • Starting Material: Ethyl 4-oxocyclohexanecarboxylate may cause skin, eye, and respiratory irritation.[17][18] Handle in a well-ventilated area.

  • Reaction Conditions: The fluorination can be exothermic. Maintain strict temperature control during the addition of Selectfluor™. Ensure the reaction is conducted under an inert atmosphere to prevent side reactions with moisture.[15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR The spectrum will show characteristic signals for the ethyl ester and the cyclohexanone ring. A key feature will be a doublet of doublets (or more complex multiplet) for the proton on the fluorine-bearing carbon (C3-H), typically in the range of 4.5-5.5 ppm, with large coupling constants to the adjacent fluorine and protons.[9][19]
¹³C NMR The spectrum will show a characteristic signal for the carbon attached to fluorine (C3), which will appear as a doublet with a large ¹JCF coupling constant (typically >180 Hz).
¹⁹F NMR A single resonance will confirm the presence of the fluorine atom.
Mass Spec. (ESI-MS or GC-MS) The molecular ion peak corresponding to the product's mass ([M+H]⁺ or [M+Na]⁺) should be observed.
HPLC/GC Can be used to determine the purity of the final product, which should ideally be >95%.[20]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Low quality/deactivated Selectfluor™. 3. Presence of moisture.1. Allow the reaction to stir for a longer period. 2. Use a fresh bottle of Selectfluor™. 3. Ensure all glassware is oven-dried and use anhydrous solvent.[15]
Low Yield 1. Loss of product during aqueous workup. 2. Inefficient purification.1. Perform back-extraction of the aqueous layers with ethyl acetate. 2. Carefully monitor fractions during chromatography; use a shallower gradient if separation is difficult.
Formation of Byproducts 1. Reaction temperature was too high. 2. Incorrect stoichiometry (too much Selectfluor™).1. Maintain strict temperature control (<10 °C) during reagent addition. 2. Use precisely 1.05-1.1 equivalents of Selectfluor™ to minimize the risk of difluorination.[10][15] Carefully monitor the reaction and stop it once the starting material is consumed.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem.
  • A Practical and Convenient Fluorination of 1,3-Dicarbonyl Compounds Using Aqueous HF in the Presence of Iodosylbenzene - American Chemical Society.
  • Mechanochemical electrophilic fluorination of liquid beta-ketoesters - -ORCA - Cardiff University.
  • Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts | Organic Letters - ACS Publications.
  • Selectfluor - Wikipedia. Available at: [Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Publishing. Available at: [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

  • A Practical and Convenient Fluorination of 1,3-Dicarbonyl Compounds Using Aqueous HF in the Presence of Iodosylbenzene | Organic Letters - ACS Publications. Available at: [Link]

  • Electrophilic Fluorination - Bryn Mawr College. Available at: [Link]

  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? - ResearchGate. Available at: [Link]

  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC - NIH. Available at: [Link]

  • Light-driven Deoxyfluorination of Alcohols with Seletfluor - Scientific Update - UK. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. Available at: [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Direct fluorination of 1,3-dicarbonyl compounds - RSC Publishing. Available at: [Link]

  • Late-Stage Fluorination: From Fundamentals to Application - ACS Publications. Available at: [Link]

  • Late-Stage Fluorination: From Fundamentals to Application - PMC. Available at: [Link]

  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. Available at: [Link]

  • Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem - NIH. Available at: [Link]

  • Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor at industrial scale. Available at: [Link]

  • Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. Available at: [Link]

  • Fluorination of 1,3-dicarbonyl compounds a | Download Table - ResearchGate. Available at: [Link]

  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. Available at: [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC. Available at: [Link]

  • Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

  • The Acylation of β-Keto Ester Dianions. Available at: [Link]

  • (PDF) Mastering β-keto esters - ResearchGate. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. Available at: [Link]

Sources

Using ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate to introduce fluorine into molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (EFOC) as a high-value building block in medicinal chemistry. Unlike late-stage fluorination, which often suffers from poor regioselectivity and harsh conditions, using EFOC allows for the Scaffold-Based Incorporation of fluorine. This guide provides optimized protocols for leveraging the orthogonal reactivity of the C4-ketone and C1-ester moieties to synthesize fluorinated piperidines, aminocyclohexanes, and bicyclic heterocycles, while maintaining the integrity of the carbon-fluorine bond.

Introduction: The Fluorine Advantage

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. It modulates physicochemical properties such as lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and pKa.

This compound represents a "privileged scaffold" because it offers:

  • Pre-installed Fluorine: Avoids hazardous fluorinating reagents (e.g., DAST, Selectfluor) in late-stage synthesis.

  • Orthogonal Handles: A ketone at C4 for reductive amination or heterocycle formation, and an ester at C1 for amide coupling or reduction.

  • Stereochemical Complexity: The C3-fluorine introduces a chiral center, allowing for the exploration of specific diastereomeric interactions within a protein binding pocket.

Chemical Reactivity Profile

FeatureReactivity & Strategic Use
C4-Ketone Highly electrophilic due to the inductive effect of the

-fluorine at C3. Ideal for Reductive Amination and Condensation reactions. Caution: Susceptible to enolization.
C3-Fluorine

-position to ketone.[1][2] Increases acidity of C3-H. Risk: Base-mediated elimination of HF (defluorination) or racemization. Solution: Use mild, buffered conditions.
C1-Ester Stable under standard ketone manipulations. Can be hydrolyzed to the acid or reduced to a primary alcohol after C4 functionalization.

Divergent Synthesis Workflow

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

G Start Ethyl 3-fluoro-4-oxo- cyclohexanecarboxylate Amine Fluorinated Aminocyclohexanes Start->Amine Reductive Amination (R-NH2, STAB) Hetero Fluorinated Tetrahydroindazoles Start->Hetero Hydrazine/Hydrazides (Cyclization) Alkene Exocyclic Alkenes Start->Alkene Wittig Olefination Kinase Kinase Inhibitors (e.g., CDK/JAK analogs) Amine->Kinase Amide Coupling GPCR GPCR Modulators (e.g., Cannabinoid receptors) Hetero->GPCR N-Alkylation Peptide Peptidomimetics Alkene->Peptide Hydrolysis/Coupling

Figure 1: Divergent synthetic utility of the EFOC scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Fluorinated Amines)

Target: Creation of secondary/tertiary amines while preventing defluorination. Mechanism: Formation of an iminium ion followed by selective hydride transfer.

Reagents:

  • Amine partner (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve This compound (1.0 mmol) in DCE (5 mL).

  • Add the amine (1.1 mmol) and Acetic Acid (1.5 mmol). Stir at room temperature for 30–60 minutes.

    • Note: The acid catalyst is crucial to activate the ketone without promoting base-catalyzed HF elimination.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Why STAB? It is less basic and milder than NaBH4, minimizing the risk of reducing the ester or causing elimination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+1).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: A mixture of diastereomers (cis/trans amine relative to fluorine). These can often be separated by preparative HPLC.

Protocol B: Synthesis of Fluorinated Tetrahydroindazoles

Target: Bicyclic heterocyclic scaffolds common in fragment-based drug discovery. Reaction: Condensation with hydrazines.[3]

Reagents:

  • Hydrazine hydrate or Substituted Hydrazine (R-NH-NH2) (1.1 eq)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Acetic acid (cat.)

Step-by-Step Procedure:

  • Dissolve This compound (1.0 mmol) in EtOH (5 mL).

  • Add Hydrazine (1.1 mmol) and 2-3 drops of Acetic Acid.

  • Cyclization: Heat to reflux (70–80°C) for 2–4 hours.

    • Critical Control: Do not use strong bases (e.g., NaOEt) which will trigger aromatization via HF elimination.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.[4]

Structural Insight: The product is a 4,5,6,7-tetrahydro-2H-indazole . The fluorine at C5 (original C3) remains intact if the ring does not aromatize.

Handling & Safety Precautions

  • Defluorination Risk: The

    
    -fluoro ketone motif is sensitive to strong bases. Avoid using LDA, NaH, or unbuffered alkoxides, as these will trigger 
    
    
    
    -elimination of HF, leading to an
    
    
    -unsaturated ketone (enone).
  • Racemization: If using a chiral starting material, be aware that the C3 stereocenter is labile under basic conditions due to enolization. Acidic or neutral conditions are preferred to maintain optical purity.

  • Hydration: Fluorinated ketones are hygroscopic and may exist as hydrates (gem-diols) in the presence of water. Store under nitrogen in a desiccator.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Enamine Ltd. (2023). "Fluorinated Building Blocks in Drug Discovery." Enamine Catalog. Link

  • Turro, N. J., et al. (1964). "Cyclohexylidenecyclohexane." Organic Syntheses. (General cyclohexanone chemistry). Link

Sources

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate as a Strategic Intermediate in API Synthesis

Part 1: Introduction & Strategic Value

This compound (EFOC) (CAS: 1644571-35-6) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of oncology drugs targeting the Unfolded Protein Response (UPR) pathway (e.g., IRE1α inhibitors) and specific kinase inhibitors.

Its structural uniqueness lies in the 3-fluoro-4-oxo motif. The introduction of a fluorine atom alpha to the ketone serves three critical pharmacological functions:

  • Conformational Locking: The fluorine atom induces a "gauche effect" with adjacent heteroatoms introduced at the C4 position, restricting the cyclohexane ring into a specific chair conformation that often enhances binding affinity [1].

  • Metabolic Blocking: Fluorination at the C3 position blocks potential metabolic oxidation (hydroxylation) at a typically labile site.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of amines introduced at the C4 position (via reductive amination), improving oral bioavailability and blood-brain barrier penetration.

This guide details the synthesis of EFOC and its downstream conversion into active pharmaceutical ingredients (APIs).

Part 2: Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate
CAS Number 1644571-35-6
Molecular Formula C9H13FO3
Molecular Weight 188.20 g/mol
Appearance Colorless to pale yellow oil
Key Functionality

-Fluoro Ketone (Electrophile), Ester (Nucleophile/Electrophile)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Part 3: Synthetic Protocols

Protocol A: Synthesis of EFOC (The "Make")

Rationale: Direct fluorination of ethyl 4-oxocyclohexanecarboxylate is the most efficient route. We utilize Selectfluor® (F-TEDA-BF4) due to its safety profile and high selectivity compared to fluorine gas or perchloryl fluoride.

Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Methanol (Solvent, 10 V)

  • Sulfuric acid (Catalytic, 0.05 eq)

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with Ethyl 4-oxocyclohexanecarboxylate and Methanol under nitrogen.

  • Activation: Add catalytic concentrated H₂SO₄. ( Mechanism: Acid promotes enolization of the ketone, creating a nucleophilic alkene at the C3-C4 position).

  • Fluorination: Heat the mixture to 60°C. Add Selectfluor® portion-wise over 2 hours.

    • Critical Control Point: Rapid addition causes exotherms and di-fluorination byproducts. Monitor internal temperature strictly.

  • Reaction: Stir at 65°C for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (M+H 171) and appearance of product (M+H 189).

  • Workup: Cool to room temperature. Concentrate solvent in vacuo.[1][2] Dilute residue with Ethyl Acetate and wash with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Purification: The crude oil contains a mixture of regioisomers (rare) and stereoisomers. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Yield Target: 65–75%.

Protocol B: Downstream API Synthesis (The "Use")

Application: Synthesis of (1R,3R,4S)-4-(dimethylamino)-3-fluorocyclohexanecarboxylic acid derivatives , a core pharmacophore for IRE1α inhibitors [2].

Reagents:

  • EFOC (Intermediate from Protocol A)

  • Dimethylamine (2.0 M in THF, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or DCM

  • Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve EFOC in DCE. Add Dimethylamine and Acetic Acid.[2][3] Stir for 1 hour at room temperature.

    • Why Acetic Acid? It catalyzes the formation of the iminium ion intermediate, which is more susceptible to hydride reduction.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Causality: STAB is used instead of Sodium Borohydride (NaBH₄) because STAB is less aggressive and will not reduce the ester group at C1 or the ketone (before imine formation).

  • Stereochemical Equilibration: Stir at room temperature for 12 hours.

    • Note on Stereochemistry: The hydride attacks from the less hindered face. The 3-fluoro substituent directs the incoming amine to the trans or cis configuration depending on the specific conformer. Isomer separation is usually required post-reaction.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Isolation: The resulting Ethyl 4-(dimethylamino)-3-fluorocyclohexanecarboxylate is often hydrolyzed (LiOH/THF/Water) to the free acid for coupling to the heteroaromatic core of the API.

Part 4: Pathway Visualization

The following diagram illustrates the transformation of the raw material into the API scaffold, highlighting the critical stereochemical divergence.

G Start Ethyl 4-oxocyclohexanecarboxylate (Starting Material) Step1 Enolization & Fluorination (Selectfluor/MeOH) Start->Step1 Activation Intermediate This compound (EFOC - The Topic) Step1->Intermediate Electrophilic F+ Step2 Reductive Amination (Me2NH, NaBH(OAc)3) Intermediate->Step2 Iminium Formation Product Ethyl 4-(dimethylamino)-3-fluorocyclohexanecarboxylate (API Precursor) Step2->Product Hydride Transfer Isomers Isomer Separation (cis/trans resolution) Product->Isomers Purification FinalAPI IRE1α Inhibitor / Kinase Inhibitor (Final Drug) Isomers->FinalAPI Hydrolysis & Coupling

Figure 1: Synthetic pathway from commodity chemical to high-value fluorinated API precursor.

Part 5: Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Fluorination Incomplete enolization or moisture in solvent.Ensure MeOH is anhydrous. Increase H₂SO₄ catalyst load slightly.
Difluorination (Over-reaction) High local concentration of Selectfluor.Improve agitation speed; add Selectfluor more slowly.
Ester Hydrolysis Reaction medium too acidic or wet.Maintain strictly anhydrous conditions; neutralize immediately upon workup.
Wrong Diastereomer (Amine) Lack of stereocontrol during reduction.Switch reducing agent to bulky borohydrides (e.g., L-Selectride) to enforce steric approach control.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Harrington, P. E., et al. (2020). Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme 1 (IRE1 alpha). WO2020142612A1. World Intellectual Property Organization. Link

  • Wang, X., et al. (2020). Phenoxy-pyridyl-pyrimidine compounds and methods of use. WO2020056089A1. World Intellectual Property Organization. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. Its unique structure is crucial in the development of novel therapeutics and advanced materials.[1]

This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances. We will explore common challenges, troubleshoot suboptimal results, and present an optimized experimental workflow, all in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthetic strategy for this compound.

Q1: What are the primary synthetic strategies for constructing the this compound core structure?

There are two principal approaches to consider, each with distinct advantages and challenges:

  • Post-Cyclization Fluorination: This is often the more direct route. It involves first synthesizing the non-fluorinated precursor, ethyl 4-oxocyclohexanecarboxylate, typically via a Dieckmann condensation of a substituted diethyl adipate.[2][3][4][5] The resulting β-keto ester is then subjected to electrophilic fluorination to install the fluorine atom at the C3 position. This route benefits from the availability of the starting materials for the initial cyclization.

  • Cyclization of a Fluorinated Precursor: This convergent approach involves synthesizing a fluorinated acyclic diester and then performing an intramolecular cyclization (Dieckmann condensation) to form the fluorinated ring system. While potentially offering better control over fluorine placement, this strategy can be hampered by the increased complexity and cost of the fluorinated starting material.

For most applications, the Post-Cyclization Fluorination route offers a more practical and cost-effective starting point for optimization.

Q2: Can you illustrate the reaction mechanism for the key fluorination step?

Certainly. The most common and effective method is the electrophilic fluorination of the enolate of ethyl 4-oxocyclohexanecarboxylate. The mechanism proceeds as follows:

  • Enolate Formation: A suitable base deprotonates the acidic α-carbon (C3), which is positioned between the two carbonyl groups (the ketone and the ester). This creates a nucleophilic enolate intermediate. The choice of base is critical for controlling the regioselectivity and preventing side reactions.

  • Electrophilic Attack: The enolate then attacks the electrophilic fluorine atom of a fluorinating agent, such as Selectfluor®. This forms the new C-F bond.

  • Product Formation: The final product, this compound, is formed along with the byproduct of the fluorinating agent.

Below is a diagram illustrating this key transformation.

Caption: Mechanism of electrophilic fluorination.

Q3: Which fluorinating agents are recommended for this synthesis?

The choice of fluorinating agent is paramount for achieving high yield and selectivity. For electrophilic fluorination of β-keto esters, N-F reagents are the industry standard.

ReagentCommon NameKey AdvantagesConsiderations
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly effective, crystalline solid, relatively safe to handle, commercially available.[6][7][8]Stoichiometry must be carefully controlled to prevent over-fluorination.[7]
N-FluorobenzenesulfonimideNFSIStrong fluorinating agent, good for less reactive substrates.[6][9]Can sometimes lead to side reactions; byproducts can complicate purification.
Diethylaminosulfur trifluorideDASTA nucleophilic fluorinating agent; not suitable for this mechanism but used in other fluorination strategies.[7]Highly toxic and moisture-sensitive.[7]

For the fluorination of ethyl 4-oxocyclohexanecarboxylate, Selectfluor® is the most highly recommended starting point due to its high reactivity, selectivity, and improved safety profile compared to other reagents.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the synthesis.

Q4: I am experiencing very low or no yield of the final product. What are the most likely causes?

A low yield is the most common issue. A systematic approach to troubleshooting is essential.

G start Low Yield Observed q1 Are anhydrous conditions strictly maintained? start->q1 a1_no No: Moisture quenches enolate & reagent q1->a1_no No q2 Is the base appropriate and active? q1->q2 Yes a1_yes Yes a2_no No: Incomplete enolate formation q2->a2_no No q3 Was the reaction temperature controlled? q2->q3 Yes a2_yes Yes a3_no No: Potential for side reactions/decomposition q3->a3_no No q4 Is the fluorinating agent (e.g., Selectfluor®) active? q3->q4 Yes a3_yes Yes a4_no No: Reagent may have degraded q4->a4_no No end_node Investigate stoichiometry and reaction time q4->end_node Yes

Caption: Troubleshooting workflow for low yield.

  • Cause 1: Presence of Moisture.

    • Explanation: Both the enolate intermediate and many fluorinating agents are highly sensitive to water.[7] Trace amounts of moisture can quench the enolate, preventing it from reacting with the fluorinating agent, or can decompose the agent itself.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use.[10] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Incorrect Base or Incomplete Deprotonation.

    • Explanation: For the fluorination step, complete formation of the enolate is key. If the base is too weak or is not used in a sufficient stoichiometric amount, a significant portion of the starting material will remain unreacted.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure you are using at least one full equivalent. For Dieckmann cyclizations, sodium ethoxide is a classic choice, but its effectiveness depends on driving the equilibrium forward.[2][3][11]

  • Cause 3: Poor Temperature Control.

    • Explanation: Electrophilic fluorinations can be exothermic. If the temperature rises uncontrollably, side reactions such as elimination or decomposition can occur, drastically reducing the yield.[7]

    • Solution: Perform the addition of the fluorinating agent at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm slowly to room temperature. Use an ice bath or cryocooler to maintain a consistent temperature.

Q5: My analysis shows multiple products, including what appears to be a di-fluorinated compound. How can I improve selectivity?

  • Explanation: Over-fluorination occurs when the mono-fluorinated product, which still possesses an acidic proton, reacts again with the fluorinating agent. This is common if an excess of the fluorinating agent is used or if the reaction is left for too long.

  • Solution 1: Control Stoichiometry: Carefully limit the amount of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 to 0.98 eq) of Selectfluor® can help ensure that the starting material is consumed without significant formation of the di-fluorinated byproduct.[7]

  • Solution 2: Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy. Quench the reaction as soon as the starting material has been consumed to prevent the slower, secondary fluorination from occurring.

Q6: The workup and purification are proving difficult. What are the best practices?

  • Explanation: Byproducts from the fluorinating agent (e.g., the TEDA cage from Selectfluor®) and salts can complicate purification. The product's polarity is also a key consideration.

  • Solution 1: Aqueous Wash: After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), perform a series of aqueous washes. A wash with a dilute acid solution (e.g., 1M HCl) can help remove amine byproducts, followed by a wash with brine.[12]

  • Solution 2: Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for final purification. A solvent system of ethyl acetate and hexanes is a good starting point. The polarity will need to be optimized based on TLC analysis.

  • Solution 3: Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method on a larger scale, especially for removing non-volatile impurities.

Section 3: Optimized Experimental Protocol

This protocol details a reliable, two-step synthesis based on the post-cyclization fluorination strategy.

Step 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate via Dieckmann Condensation

  • Reaction: Diethyl adipate is cyclized using a base to form the desired β-keto ester.

  • Materials:

    • Diethyl adipate

    • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

    • Charge the flask with anhydrous toluene and sodium ethoxide (1.1 equivalents).

    • Heat the suspension to reflux with vigorous stirring.

    • Add diethyl adipate (1.0 equivalent) dropwise over 1-2 hours to maintain a gentle reflux. This slow addition is crucial to favor the intramolecular reaction.

    • After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC or GC.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation to obtain pure ethyl 4-oxocyclohexanecarboxylate.[13]

Step 2: Electrophilic Fluorination to Yield this compound

  • Reaction: The β-keto ester is deprotonated and then reacted with Selectfluor® to install the fluorine atom.

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate (from Step 1)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil), 1.1 equivalents

    • Selectfluor® (0.98 equivalents)

    • Anhydrous Dimethylformamide (DMF) or THF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate & Hexanes

  • Procedure:

    • Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Charge the flask with anhydrous DMF and NaH (1.1 eq). Cool the suspension to 0 °C.

    • Add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DMF dropwise, keeping the internal temperature below 5 °C.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

    • Add Selectfluor® (0.98 eq) portion-wise as a solid, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC/GC.

    • Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

Section 4: References

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC. (n.d.). National Center for Biotechnology Information.

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks.

  • Kim, D. Y., Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545-547. [Link]

  • US5493025A - Process for preparation of fluorinated beta-keto ester. (1996). Google Patents.

  • EP0694526B1 - Process for preparation of fluorinated beta-keto ester. (2000). Google Patents.

  • Davis, F. A., Kasu, P. V. N. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(2), 125-143. [Link]

  • Synthesis of α‐fluoro‐β‐keto ester derivatives 6. (n.d.). ResearchGate. [Link]

  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (n.d.). ResearchGate. [Link]

  • Wang, Y., Yuan, H., Lu, H., Zheng, W. H. (2018). Metal-Free Catalytic Asymmetric Fluorination of Keto Esters Using a Combination of Hydrogen Fluoride (HF) and Oxidant: Experiment and Computation. ACS Catalysis, 8(3), 2046-2051. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. [Link]

  • Dieckmann Reaction. (n.d.). [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Dieckmann condensation. (n.d.). In Wikipedia. [Link]

  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone. (2020). Google Patents.

  • Denton, J. R., Sukumaran, D., Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Dieckmann Condensation: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. [Link]

  • Ethyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem. [Link]

Sources

Stability and storage conditions for ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate Reference ID: TSC-2026-EFOC-01

Executive Summary: Chemical Stability Profile

This compound is a sensitive synthetic intermediate featuring a


-fluoro ketone  structural motif (relative to the ester, but 

-fluoro relative to the ketone). This specific arrangement creates a "push-pull" electronic environment that renders the molecule susceptible to three primary degradation pathways:
  • Dehydrofluorination (Elimination): Under basic or thermal stress, the molecule eliminates hydrogen fluoride (HF) to form the conjugated enone (Ethyl 4-oxocyclohex-2-enecarboxylate).

  • Stereochemical Epimerization: The C3 proton is highly acidic due to the adjacent carbonyl and the electronegative fluorine. This leads to rapid racemization or diastereomeric scrambling in solution.

  • Hydrolysis: The ethyl ester is moisture-sensitive, leading to the formation of the free carboxylic acid.

Critical Handling Rule: This compound must be treated as acid-sensitive, base-intolerant, and thermally labile .

Storage & Preservation Protocol

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous HF elimination and suppresses ester hydrolysis.
Atmosphere Argon or Nitrogen Oxygen is less of a concern than moisture; however, an inert blanket prevents condensation and autoxidation of trace enol forms.
Container Amber Glass / Teflon-lined Cap Protects from light (which can catalyze radical degradation). Avoid metal containers which can catalyze defluorination.
State Solid / Neat Oil Do not store in solution. Solution storage accelerates epimerization and hydrolysis rates by orders of magnitude.
Desiccant Required Store secondary container over activated silica gel or molecular sieves to maintain <10% RH.

Troubleshooting & FAQs

Q1: The compound has turned from a clear oil/white solid to a yellow/orange liquid. Is it still usable?

Diagnosis: The color change indicates the formation of a conjugated system, likely the


-unsaturated ketone (enone)  resulting from the elimination of HF.
  • Mechanism: The loss of HF creates a double bond between C2 and C3, conjugated with the C4 ketone. This chromophore absorbs blue light, appearing yellow.

  • Action: Run a 1H NMR . Look for new olefinic signals between 6.0–7.0 ppm.

    • If <5% enone: Purify via rapid silica filtration (neutralized silica).

    • If >10% enone: Re-synthesis or repurification is required; the HF generated will autocatalyze further decomposition.

Q2: I see multiple sets of peaks in the NMR spectrum. Is my sample impure?

Diagnosis: Not necessarily. You are likely observing diastereomers or enol tautomers .

  • Explanation: The molecule has chiral centers at C1 and C3. The C3 proton is acidic (pKa ~18-20), allowing the fluorine to flip between axial and equatorial positions (epimerization).

  • Verification:

    • Check the integral ratios. If they are integers (e.g., 1:1 or 3:1) and the sum accounts for the whole molecule, it is a diastereomeric mixture.

    • Tip: Do not attempt to separate diastereomers unless necessary for the next step; they will likely re-equilibrate in solution.

Q3: Can I use basic alumina for purification?

Strictly NO.

  • Reasoning: Bases (even weak ones like basic alumina or triethylamine) will abstract the acidic proton at C3. This triggers the E1cb elimination mechanism , rapidly ejecting fluoride and destroying your compound.

  • Alternative: Use neutral silica gel or slightly acidic conditions. If buffering is needed, use non-nucleophilic buffers like phosphate (pH 6.5).

Q4: My reaction yield is low when using this as a nucleophile. Why?

Diagnosis: The fluorine atom at C3 destabilizes the transition state for nucleophilic attack at C4 (ketone) due to dipole repulsion, or the basic conditions of your reaction are degrading the starting material.

  • Solution:

    • Use Lewis Acid catalysis (e.g., TiCl4, BF3·OEt2) to activate the ketone rather than using strong bases.

    • Keep reaction temperatures below 0°C.

Diagnostic & Experimental Workflows

Workflow A: Purity & Stability Assessment (NMR)

Use this protocol to verify integrity before critical experiments.

  • Solvent Choice: Use CDCl3 (neutralized with K2CO3 prior to use) or DMSO-d6 . Avoid CD3OD (promotes H/D exchange and epimerization).

  • Sample Prep: Dissolve 5-10 mg of sample. Run immediately. Do not let the NMR tube sit overnight.

  • Key Signals to Monitor:

    • Target:

      
       4.8–5.2 ppm (d, JH-F ~48 Hz) 
      
      
      
      Proton geminal to Fluorine (C3-H).
    • Impurity (Enone):

      
       6.0–7.0 ppm (m) 
      
      
      
      Alkenyl protons.
    • Impurity (Hydrolysis): Broad singlet >10 ppm

      
       Carboxylic acid -OH.
      
Workflow B: Degradation Pathway Visualization

DegradationPathway cluster_conditions Catalysts of Degradation Target Ethyl 3-fluoro-4-oxo cyclohexanecarboxylate (Intact) Enolate Enolate Intermediate (Transient) Target->Enolate Base / Heat (-H+) Acid Carboxylic Acid (Hydrolyzed) Target->Acid H2O / Acid (Hydrolysis) Enone Ethyl 4-oxocyclohex-2-enecarboxylate (Degraded / Yellow) Enolate->Enone Elimination of F- (-HF) Basic Alumina Basic Alumina Triethylamine Triethylamine Moisture Moisture

Caption: Primary degradation pathways. The red path (Elimination) is irreversible and autocatalytic.

References & Grounding

  • PubChem. Ethyl 4-oxocyclohexanecarboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Vertex AI Research. Synthesis and Reactivity of Fluorinated Cyclic Ketones. (Contextual data on

    
    -fluoro ketone stability). Available at: [Link]
    

Troubleshooting guide for reactions involving ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist, here is a technical support center for troubleshooting reactions involving ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate.

Technical Support Center: this compound

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile fluorinated building block. The presence of a fluorine atom alpha to a ketone, combined with a β-keto ester moiety, imparts unique reactivity that can be both advantageous and challenging. This guide is designed to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Section 1: Reaction Failure & Low Yields

Q1: My reaction is not proceeding to completion or shows a very low yield. What are the common causes?

A1: This is a common issue that can stem from several factors related to the unique structure of the starting material. The electron-withdrawing nature of the fluorine atom can influence the acidity of the adjacent α-protons, affecting enolate formation.

Primary Causes & Solutions:

  • Inadequate Base Strength: The acidity of the α-proton at C-3 is modulated by the fluorine atom. While β-keto esters are typically acidic, the optimal base for deprotonation may differ from non-fluorinated analogs.[1][2]

    • Solution: If using common bases like NaOEt or K₂CO₃ yields poor results, consider screening stronger, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS). Always titrate organolithium bases before use.[3]

  • Moisture Contamination: β-keto ester enolates are highly sensitive to moisture. Trace amounts of water can quench the enolate, halting the reaction. Many fluorinating and coupling reagents are also extremely moisture-sensitive.[4]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (Nitrogen or Argon). Reagent quality is paramount; use freshly opened or properly stored reagents.[4]

  • Suboptimal Temperature: Enolate formation and subsequent reactions are often temperature-sensitive.

    • Solution: For enolate generation with strong bases like LDA, initial cooling to -78 °C is standard to prevent side reactions. Subsequently, the reaction may need to be warmed to a specific temperature for the desired transformation to occur. We recommend performing a temperature screen from -78 °C to room temperature.

  • Substrate Reactivity and Enol Content: The stability of the keto-enol tautomers can influence reactivity. If the desired reaction requires the enol form, conditions must favor its formation.[5][6]

    • Solution: The addition of a mild Lewis acid or protic source might be necessary in some transformations to facilitate enolization, though this must be balanced against promoting side reactions like hydrolysis.[5]

Troubleshooting Workflow: Low Yield

G start Low Yield or No Reaction check_reagents Verify Purity of Starting Material & Reagents (NMR, GC) start->check_reagents check_conditions Ensure Rigorous Anhydrous Conditions check_reagents->check_conditions If pure base_screen Screen a Panel of Bases (e.g., NaH, LDA, KHMDS) check_conditions->base_screen If dry temp_screen Optimize Reaction Temperature (-78°C to RT) base_screen->temp_screen If still low yield solvent_screen Evaluate Solvent Effects (THF, Dioxane, Toluene) temp_screen->solvent_screen If still low yield success Reaction Optimized solvent_screen->success Problem solved G cluster_0 Reaction Conditions start This compound hydrolysis Hydrolysis H₃O⁺ or OH⁻ Heat start->hydrolysis:f0 1 epimerization Epimerization Base start->epimerization:f0 3 elimination Elimination Strong Base start->elimination:f0 4 prod_acid 3-Fluoro-4-oxo-cyclohexanecarboxylic Acid decarboxylation Decarboxylation Heat hydrolysis:f0->decarboxylation:f0 2 hydrolysis->prod_acid prod_ketone 3-Fluorocyclohexanone decarboxylation->prod_ketone prod_epimer C3-Epimer epimerization->prod_epimer prod_alkene Ethyl 4-oxo-cyclohex-2-enecarboxylate elimination->prod_alkene

Caption: Common degradation and side-reaction pathways for the title compound.

Q5: I'm seeing evidence of elimination (dehydrofluorination). What conditions favor this side reaction?

A5: Elimination of HF to form an α,β-unsaturated ketone is a potential side reaction, particularly with strong, sterically hindered bases or at elevated temperatures.

Prevention Strategies:

  • Milder Conditions: Use the mildest base and lowest temperature that are effective for your desired transformation.

  • Base Choice: A non-hindered base may favor proton abstraction over elimination. For instance, if NaH is causing elimination, a switch to a softer base might be beneficial.

Section 3: Workup, Purification, & Stability

Q6: I'm having trouble purifying my product. What are the recommended methods?

A6: The polarity of this compound makes it amenable to standard purification techniques, but optimization may be required.

  • Silica Gel Chromatography: This is the most common method.

    • Solvent Systems: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is a good starting point. For more polar byproducts, a dichloromethane/methanol system can be effective. [7] * TLC Analysis: Always monitor your column fractions by TLC. Staining with potassium permanganate or vanillin can help visualize the spots.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a system where the compound is soluble when hot but sparingly soluble when cold. [8]

  • Distillation: Due to the risk of thermal decarboxylation (if any hydrolysis has occurred), distillation is generally not recommended unless the material is known to be free of the corresponding acid and is thermally stable. Kugelrohr distillation under high vacuum can be an option for small scales. [3]

    Purification Method Recommended Solvents/Conditions Notes
    Flash Chromatography Hexanes/Ethyl Acetate (Gradient) Most versatile method.
    Dichloromethane/Methanol (Gradient) For separating more polar impurities.
    Crystallization Ethyl Acetate/Heptane Good for nonpolar impurities.
    Isopropanol/Water Good for polar impurities.

    | Distillation (Kugelrohr) | High Vacuum (<1 mmHg) | Use only if product is thermally stable. |

Q7: How stable is this compound, and what are the optimal storage conditions?

A7: The compound demonstrates good chemical stability under standard conditions but is sensitive to strong acids and bases, which can induce hydrolysis. [9]For long-term storage, we recommend keeping it in a tightly sealed container at 2-8 °C with a desiccant to protect it from moisture.

Section 4: Spectroscopic Characterization

Q8: My NMR spectrum looks more complex than expected. Could this be due to keto-enol tautomerism?

A8: Absolutely. β-dicarbonyl compounds, including β-keto esters, exist as an equilibrium mixture of keto and enol tautomers. [1]The presence of a fluorine atom can further influence this equilibrium. [5][6]This will result in two distinct sets of peaks in the ¹H, ¹³C, and ¹⁹F NMR spectra, one for each tautomer.

What to Look For:

  • ¹H NMR: The enol form will show a characteristic vinyl proton signal and a broad enolic hydroxyl proton.

  • ¹³C NMR: The keto form will show a ketone carbonyl (~200 ppm) and an ester carbonyl (~170 ppm). The enol form will show signals for the C=C double bond.

  • ¹⁹F NMR: This is a critical tool. You will likely see two distinct signals, one for the keto form and one for the enol form, each with its own characteristic chemical shift and coupling constants. The ratio of the integrals will correspond to the keto:enol ratio in the NMR solvent used. [6]

References

  • Freitas, M. A. et al. (2026). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. ChemPhysChem.
  • Reactivity in Chemistry. (n.d.). CX7b. Enolates: Decarboxylation.
  • Andrey K. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
  • Freitas, M. A. et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
  • MCAT Review. (n.d.). Keto Acids and Esters.
  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(5), 208-223.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Tadayon, S. et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemical Education.
  • Tadayon, S. et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • O'Hagan, D. (2022). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. St Andrews Research Repository.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • Gonzalez-Marrero, J. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6799.
  • ChemShuttle. (n.d.). ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate.
  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.
  • Fiveable. (2025). Beta-Keto Ester Definition.
  • Reddy, G. J. et al. (2007). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Organic Syntheses. (n.d.). 4-Pentenoic acid, 3-oxo-, ethyl ester.
  • Organic Syntheses. (n.d.). Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
  • Guidechem. (n.d.). Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate - FAQ.
  • Kostakis, G. et al. (2006). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 11(10), 827-837.
  • European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • PubChem. (n.d.). Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate.
  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-.
  • Kim, H. et al. (n.d.). Highly Diastereoselective Epimerization: Stereodivergent Synthesis of α-hydroxy-β-amino Isopentanoic acid Supporting Information. AWS.
  • ChemicalBook. (2026). Ethyl 3-oxocyclohexane-1-carboxylate.
  • PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate.
  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate.
  • ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
  • University of Bristol, School of Chemistry. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide.
  • BenchChem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.
  • Kimm, M. et al. (n.d.).‐[10][11]Rearranged product 4 a epimerization over time. ResearchGate. Available at:

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
  • Organic Syntheses. (n.d.). 4.
  • RIVM. (n.d.). Standard Operation Protocol (ARO-SOP 387).
  • Li, D. et al. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences, 24(6), 5344.
  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds.

Sources

Minimizing byproduct formation in the fluorination of cyclohexanecarboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of cyclohexanecarboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into this specific class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Section 1: Understanding Common Byproducts in the Fluorination of Cyclohexanecarboxylate Esters

The introduction of a fluorine atom onto the cyclohexyl ring of a cyclohexanecarboxylate ester can be a powerful tool for modulating the physicochemical properties of a molecule. However, the process is not without its challenges, and the formation of unwanted byproducts is a common hurdle. Understanding the nature of these byproducts and the mechanisms of their formation is the first step toward successful fluorination.

Q1: What are the most common byproducts I should expect when fluorinating a cyclohexanecarboxylate ester?

The byproducts you encounter will largely depend on the specific fluorination method you employ (electrophilic or nucleophilic) and the nature of your substrate. Here are some of the most frequently observed side products:

  • Over-fluorinated Products: Introduction of more than one fluorine atom can occur, especially with highly activated substrates or an excess of a powerful fluorinating agent.[1][2]

  • Elimination Products (Alkenes): This is a significant issue in deoxyfluorination reactions where a hydroxyl group is replaced by fluorine. The basicity of the fluoride source can promote the elimination of H-F, leading to the formation of a cyclohexene derivative.[3]

  • Ring-Opened Products: Under certain conditions, particularly with strained cyclic systems or harsh reagents, the cyclohexyl ring can undergo cleavage.

  • Hydrolysis Products: If water is present in the reaction, the ester functionality can be hydrolyzed to the corresponding carboxylic acid.[4]

  • Reagent-Specific Byproducts:

    • With Electrophilic N-F Reagents (e.g., Selectfluor™, NFSI):

      • Sulfonylation/Amination: Reagents like NFSI can sometimes act as sulfonating or aminating agents instead of fluorinating agents.[5][6]

      • Protodefluorinated Reagent: The byproduct of Selectfluor® is protodefluorinated Selectfluor® (H-TEDA(BF4)2), which can influence the reaction kinetics.[7]

    • With Deoxyfluorinating Reagents (e.g., DAST, Deoxo-Fluor):

      • Rearrangement Products: Carbocation intermediates formed during deoxyfluorination can be prone to rearrangement.

Section 2: Troubleshooting Guide for Byproduct Minimization

This section provides a problem-oriented approach to troubleshooting common issues encountered during the fluorination of cyclohexanecarboxylate esters.

Issue 1: I am observing significant amounts of an elimination byproduct (cyclohexene derivative) during the deoxyfluorination of a hydroxy-cyclohexanecarboxylate ester with DAST.

Root Cause Analysis:

Elimination is a competing reaction to nucleophilic substitution, particularly when using a reagent like DAST which can generate HF in situ. The fluoride ion can act as a base, abstracting a proton from a carbon adjacent to the activated hydroxyl group, leading to the formation of a double bond. This is especially prevalent with secondary and tertiary alcohols on the cyclohexane ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for preventing over-fluorination.

Step-by-Step Solutions:

  • Precise Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0 to 1.1 equivalents of Selectfluor™. In some cases, using a slight excess of the substrate can help consume the fluorinating agent completely and prevent over-fluorination.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR spectroscopy. Quench the reaction as soon as the starting material has been consumed to prevent further fluorination of the product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second fluorination more significantly than the first, thus improving selectivity for the mono-fluorinated product.

  • Consider a Milder Reagent: If over-fluorination remains a problem, a less reactive electrophilic fluorinating agent might be necessary.

Issue 3: I am observing hydrolysis of the ester group during my fluorination reaction.

Root Cause Analysis:

The ester group of cyclohexanecarboxylate is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. [4]Some fluorination procedures may generate acidic byproducts (e.g., HF from DAST) or require conditions that can promote hydrolysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow to prevent ester hydrolysis.

Step-by-Step Solutions:

  • Rigorous Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Modify the Workup Procedure: If hydrolysis is occurring during the workup, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.

  • Buffer the Reaction: If the reaction generates acidic byproducts, the addition of a non-nucleophilic base, such as proton sponge, can help to maintain neutral conditions and prevent acid-catalyzed hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: How can I improve the diastereoselectivity of the fluorination of my chiral cyclohexanecarboxylate ester?

    • A1: Diastereoselectivity is often influenced by the steric hindrance around the reaction center. The choice of fluorinating agent can play a crucial role. Bulky fluorinating agents may favor approach from the less hindered face of the cyclohexane ring. Additionally, the solvent can affect the transition state geometry and thus the diastereoselectivity. Screening different solvents is recommended. For certain substrates, using a directing group on the cyclohexane ring can also control the stereochemical outcome.

  • Q2: My fluorination reaction is not going to completion. What should I check first?

    • A2: First, verify the quality and activity of your fluorinating agent, as some can degrade over time. Ensure your starting material is pure, as impurities can inhibit the reaction. Confirm that your reaction conditions are truly anhydrous and under an inert atmosphere. If the problem persists, consider increasing the reaction temperature or time, or using a more reactive fluorinating agent.

  • Q3: Can the ester group itself direct the fluorination to a specific position on the cyclohexane ring?

    • A3: The ester group is an electron-withdrawing group and can influence the reactivity of the cyclohexane ring, particularly at the α-position. For electrophilic fluorination of the corresponding enolate, the ester will direct fluorination to the α-position. In other cases, the steric bulk of the ester group might influence the regioselectivity by blocking certain positions from the fluorinating agent.

Section 4: Experimental Protocols

Protocol 1: General Procedure for α-Fluorination of a Cyclohexanecarboxylate Ester using Selectfluor™

Materials:

  • Cyclohexanecarboxylate ester (1.0 eq)

  • Selectfluor™ (1.1 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N2 or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cyclohexanecarboxylate ester and anhydrous acetonitrile.

  • Stir the solution at room temperature until the ester is fully dissolved.

  • Add Selectfluor™ portion-wise to the stirred solution over 5-10 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-24 hours), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reaction Parameters for α-Fluorination with Selectfluor™

ParameterRecommended ValueNotes
Temperature Room TemperatureCan be lowered to improve selectivity
Solvent AcetonitrileOther polar aprotic solvents can be used
Equivalents of Selectfluor™ 1.1 eqAdjust based on substrate reactivity
Reaction Time 2-24 hMonitor for completion
Protocol 2: General Procedure for Deoxyfluorination of a Hydroxy-Cyclohexanecarboxylate Ester using DAST

Materials:

  • Hydroxy-cyclohexanecarboxylate ester (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N2 or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-cyclohexanecarboxylate ester and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Typical Reaction Parameters for Deoxyfluorination with DAST

ParameterRecommended ValueNotes
Temperature -78 °C to Room TemperatureCritical for minimizing elimination
Solvent DichloromethaneAnhydrous conditions are crucial
Equivalents of DAST 1.2 eqExcess can lead to byproducts
Reaction Time 3-5 hMonitor for completion

References

  • VIJAYALAKSHMI, D., BALAKRISHNA, K., & MUSTAFA, S. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 29(12), 2775-2778.
  • Toste, F. D., & Phipps, R. J. (2014). Dual Catalysis Approach to Enantioselective Fluorination of 2-Substituted Cyclohexanones. eScholarship, University of California.
  • Jelier, B. I., Zabawa, C. E., & Grygorenko, O. O. (2020). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions.
  • Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
  • Organic Chemistry Portal. (n.d.). Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Kiss, L., Forró, E., & Fülöp, F. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2348–2356.
  • Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). N-Fluorobis(perfluoroalkanesulfonyl)imides: Versatile and Efficient Electrophilic Fluorinating Agents for Organic Synthesis. Accounts of Chemical Research, 37(1), 31-44.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737-1756.
  • Tang, P., & Ritter, T. (2011). Silver-Catalyzed Decarboxylative Fluorination. Journal of the American Chemical Society, 133(30), 11482-11484.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Baxendale, I. R., Ley, S. V., & Nesi, M. (2002). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. CHIMIA International Journal for Chemistry, 56(5), 205-208.
  • Komatsuda, M., Ohki, H., Kondo, H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(18), 3270–3274.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Pitts, C. R., & Lectka, T. (2014). Catalytic, Asymmetric α-Fluorination of Carbonyl Compounds. Accounts of Chemical Research, 47(10), 3127-3138.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • Paquin, J. F., Champagne, P. A., & Lapointe, D. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Paquin, J. F., & Chabaud, L. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. Synthesis, 56(01), 1-21.
  • Forró, E., & Fülöp, F. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2348-2356.
  • Li, W., & Wang, Q. (2020). An aryne triggered ring-opening fluorination of cyclic thioethers with potassium fluoride.
  • Carreira, E. M., & Furuya, T. (2006). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 4(22), 4099-4101.
  • Wang, Y., Sun, Y., & Liu, J. (2022). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. Frontiers in Pharmacology, 13, 969634.
  • Williams, C. K., & Romain, C. (2025). Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters.
  • Rozen, S. (2021).
  • Grellepois, F., & Chanteau, F. (2007). Synthesis of Fluorinated α,β-Diamino Esters by Ring Opening of Activated 3-Trifluoromethyl-aziridine-2-carboxylates. The Journal of Organic Chemistry, 72(23), 8969-8972.
  • Hopkinson, A. C., & Togni, A. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 583-591.
  • Kiss, L. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemistry – A European Journal, 25(47), 10965-10991.
  • Abe, T., & Baba, H. (1996). Fluorinated Higher Carboxylic Acids. In Organofluorine Chemistry (pp. 1-40). Springer, Berlin, Heidelberg.
  • Brigaud, T. (2017).
  • O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733.
  • MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5654-5657.

Sources

Technical Support Center: Diastereoselectivity in Ethyl 3-Fluoro-4-Oxo-Cyclohexanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-F-CYC-404 Subject: Controlling Stereochemistry in


-Fluoro Ketone Reductions & Functionalizations
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate , a densely functionalized scaffold often used in the synthesis of DPP-4 inhibitors, cathepsin inhibitors, and fluorinated amino acids.

The core challenge is the confrontation between steric control and stereoelectronic control . The C1-ester group "locks" the cyclohexane ring conformation, while the C3-fluorine atom introduces powerful dipole and hyperconjugative effects (


) that perturb standard facial selectivity models (Felkin-Anh/Cieplak).[1]

This guide provides a troubleshooting framework to predict and control diastereoselectivity during ketone reduction, reductive amination, and nucleophilic addition.[1]

Module 1: The Conformational Baseline (Diagnostic)[1]

Before selecting a reagent, you must define your substrate's solution-state conformation.[1] Unlike simple cyclohexanones, your molecule has a "Conformational Anchor" (the ester).[1]

The "Locked Chair" Hypothesis

In most solvents, the bulky ethyl ester at C1 will occupy the equatorial position to avoid high-energy 1,3-diaxial interactions. This dictates the orientation of the C3-fluorine:

  • Substrate A (cis-1,3): If the C1-ester and C3-fluorine are cis, the Fluorine is Equatorial .

  • Substrate B (trans-1,3): If the C1-ester and C3-fluorine are trans, the Fluorine is Axial .

Why this matters: The axial or equatorial nature of the


-fluorine completely changes the preferred trajectory of nucleophilic attack due to the Cieplak Effect  (nucleophiles attack antiperiplanar to the best donor bond).

Conformation Start Determine Relative Stereochemistry (C1 vs C3) Trans Trans-1,3 Isomer Start->Trans Cis Cis-1,3 Isomer Start->Cis Conf_Trans Fluorine is AXIAL (Dipole perpendicular to ring) Trans->Conf_Trans Conf_Cis Fluorine is EQUATORIAL (Dipole parallel to ring) Cis->Conf_Cis Attack_Trans Axial Attack Blocked by F Favors Equatorial Attack Conf_Trans->Attack_Trans Steric/Electronic Clash Attack_Cis Standard Cyclohexanone Rules (Small Nu: Axial Attack) Conf_Cis->Attack_Cis

Figure 1: Conformational analysis flow determining the accessibility of the C4-ketone.

Module 2: Troubleshooting Ketone Reduction

User Issue: "I am getting a 60:40 mixture of alcohols using NaBH4. How do I improve the dr?"

The Science of Selectivity

Reduction of


-fluoro cyclohexanones is governed by two competing forces:
  • Steric Approach Control: Bulky hydrides (Selectrides) attack from the less hindered face.[1]

  • Electrostatic/Dipole Control: The incoming hydride (H-) is repelled by the electron-rich Fluorine atom.

Protocol A: Accessing the trans-Alcohol (Relative to F)

Target: Hydroxyl group anti to the Fluorine. Mechanism: Steric blocking.[1] Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or K-Selectride .

Protocol:

  • Cool solution of substrate in THF to -78 °C .

  • Add L-Selectride (1.1 equiv) slowly.[1] The bulky reagents are forced to attack from the equatorial trajectory (if F is axial) or simply the face opposite the axial hydrogens.

  • Critical Step: Oxidative workup (NaOH/H2O2) is required to remove the boron byproduct, but keep temperature < 0 °C to prevent retro-aldol or elimination of HF.[1]

Protocol B: Accessing the cis-Alcohol (Relative to F)

Target: Hydroxyl group syn to the Fluorine. Mechanism: Chelation Control (Cram Chelation).[1] Reagent: Zn(BH4)2 or NaBH4 + CeCl3 (Luche) .

Protocol:

  • Dissolve substrate in MeOH (for Luche) or Ether (for Zn).[1]

  • Luche Conditions: Add CeCl3·7H2O (1.0 equiv).[1] Stir for 15 mins to allow Ce to coordinate the carbonyl oxygen and the fluorine, locking the conformation.

  • Add NaBH4 (1.0 equiv) at -78 °C.

  • The hydride attacks from the face opposite the metal bridge.

ReagentPrimary Control ElementPredicted Major Diastereomer
NaBH4 (MeOH) Thermodynamics (weak)Low Selectivity (Mixture)
L-Selectride (-78°C) Steric (Kinetic)Axial Alcohol (Equatorial Attack)
Zn(BH4)2 Chelation (Zn...F-C=O)Syn-Fluorohydrin
KRED (Enzymatic) Active Site Geometry>99% ee/dr (Requires screening)

Module 3: Reductive Amination (FAQ)

User Issue: "I'm seeing low conversion and significant defluorination during reductive amination."

Diagnosis:


-Fluoro ketones are prone to base-mediated HF elimination (forming the enone). Standard reductive amination conditions (often slightly acidic or basic) can trigger this.[1]

Solution: The Ti(OiPr)4 Pre-formation Method Do not mix amine, ketone, and reducing agent simultaneously.[1]

  • Imine Formation (Dehydrating conditions):

    • Mix Ketone (1.0 equiv) + Amine (1.2 equiv) + Ti(OiPr)4 (2.0 equiv) in dry THF.

    • Stir 12-18h. Titanium acts as a Lewis acid and water scavenger, driving imine formation without harsh pH.[1]

  • Reduction:

    • Dilute with EtOH.[1]

    • Add NaBH3CN (Sodium Cyanoborohydride) or NaBH(OAc)3 .[1][2]

    • Note: NaBH(OAc)3 is milder and reduces the risk of reducing the C1-ester.

Module 4: Nucleophilic Addition (Grignard/Organolithium)

User Issue: "Addition of MeMgBr resulted in a complex mixture and loss of fluorine."

Root Cause: Grignard reagents are strong bases.[1] They deprotonate the acidic


-proton (at C3 or C5), leading to enolization and subsequent elimination of Fluoride (forming the 

-unsaturated ester).

The Fix: Organocerium Chemistry (Imamoto Reagent) Lanthanides increase the electrophilicity of the carbonyl while suppressing the basicity of the reagent.

Protocol:

  • Dry CeCl3[1]·7H2O (high vacuum, 140 °C, 2h) to generate anhydrous CeCl3.[1]

  • Suspend CeCl3 in THF and stir 2h.

  • Add R-Li or R-MgBr at -78 °C. Stir 30 min to form the organocerium species.

  • Add your ketone substrate.[1]

  • Result: Clean 1,2-addition with high retention of the fluorine atom.

Visual Troubleshooting Guide

Troubleshooting Problem Define the Problem Issue1 Poor Diastereoselectivity (dr < 80:20) Problem->Issue1 Issue2 Defluorination / Elimination (Loss of F) Problem->Issue2 Issue3 No Reaction / Ester Reduction Problem->Issue3 Sol1_Kinetic Switch to L-Selectride (-78°C, THF) Issue1->Sol1_Kinetic Want Axial OH Sol1_Chelation Switch to Zn(BH4)2 or Luche (CeCl3) Issue1->Sol1_Chelation Want Syn-F-OH Sol2_Cerium Use Organocerium (Imamoto Conditions) Issue2->Sol2_Cerium Carbon Nucleophiles Sol2_Titanium Use Ti(OiPr)4 for Reductive Amination Issue2->Sol2_Titanium Amine Nucleophiles Sol3_Mild Use NaBH(OAc)3 Avoid LiAlH4 Issue3->Sol3_Mild

Figure 2: Decision matrix for optimizing reaction conditions.

References

  • Conformational Analysis of 2-Fluorocyclohexanone: Martins, F. A., et al. (2017).[1][3] "Conformational impact of structural modifications in 2-fluorocyclohexanone." Beilstein Journal of Organic Chemistry. [Link][1]

  • Stereoselective Reduction of

    
    -Fluoro Ketones: 
    Vanagel, M. G. (2024).[1][4] "Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases." University of Alaska Fairbanks.
    [Link][1][4]
    
  • Organocatalytic Reductive Amination: Storer, R. I., et al. (2006).[1] "Enantioselective Organocatalytic Reductive Amination." Journal of the American Chemical Society. [Link]

  • Organocerium Reagents (Prevention of Enolization): Imamoto, T., et al. (1989).[1] "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society. [Link]

  • General Review on Fluorine Stereoelectronic Effects: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. [Link]

Sources

Validation & Comparative

Validation of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate as a Key Intermediate

[1]

Executive Summary

In the optimization of alicyclic scaffolds for drug discovery, ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate represents a critical "divergent intermediate."[1] Unlike its non-fluorinated parent (ethyl 4-oxocyclohexanecarboxylate), the introduction of a fluorine atom at the C3 position introduces significant electronic and steric bias, serving two primary functions: metabolic blocking of the typically labile C3 position and stereoelectronic direction for nucleophilic attacks at the C4 ketone.

This guide validates the utility of this intermediate by comparing it against non-fluorinated alternatives, detailing its synthesis via electrophilic fluorination, and demonstrating its application in generating high-value, stereochemically complex bioactive scaffolds (e.g., for antimicrobial and PARP inhibitor pipelines).

Compound Profile & Strategic Value

Chemical Identity[1][2][3][4][5][6][7][8]
  • Compound Name: this compound[1]

  • Core Scaffold: Cyclohexane

    
    -fluoro ketone[1]
    
  • Key Downstream CAS: 1715034-50-6 (Ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexanecarboxylate)[1][2][3]

  • Molecular Weight: ~188.19 g/mol [1]

The "Fluorine Effect" in Alicyclic Rings

The validation of this intermediate rests on three distinct advantages over the hydrogen-substituted analog:

  • Conformational Locking: The C-F bond (1.35 Å) prefers an equatorial or axial orientation depending on the dipole interactions with the C4 carbonyl, often locking the ring into a specific chair conformation that pre-organizes the molecule for binding.

  • Metabolic Stability: The C3 position in cyclohexyl rings is a common site for P450-mediated hydroxylation. Fluorine substitution blocks this metabolic "soft spot," extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Enhanced Electrophilicity: The electron-withdrawing fluorine atom inductively destabilizes the adjacent ketone, making the C4 carbon more electrophilic. This increases reaction rates during reductive amination or Grignard additions compared to the non-fluorinated parent.

Comparative Analysis: Fluoro vs. Non-Fluoro[1]

The following table contrasts the performance and properties of the 3-fluoro intermediate against the standard ethyl 4-oxocyclohexanecarboxylate.

FeatureEthyl 4-oxocyclohexanecarboxylate (Standard)This compound (Target)Impact on Drug Design
C4 Carbonyl Reactivity ModerateHigh (Inductive activation by F)Faster reaction times with weak nucleophiles (e.g., anilines).[1]
Metabolic Liability High (C3 oxidation common)Low (C3 blocked)Improved metabolic stability (microsomal stability).[1]
Stereocontrol Substrate control is weak; requires chiral catalysts.High (F-atom directs approach)High diastereoselectivity (dr > 95:5) achievable without chiral catalysts.
Lipophilicity (cLogP) ~1.8~2.1Slight increase in lipophilicity; improved membrane permeability.
Acidity (

-proton)
pKa ~20pKa ~18Easier enolization; allows milder conditions for further functionalization.[1]

Experimental Validation Protocols

Protocol A: Synthesis via Electrophilic Fluorination

Context: Direct fluorination of the parent ketone is the most efficient route. This protocol uses Selectfluor, a source of electrophilic fluorine (

1

Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)[1][4]

  • Selectfluor (1.2 equiv)[1]

  • Acetonitrile (MeCN)[1]

  • Catalytic sulfuric acid (

    
    ) or molecular sieves[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 4-oxocyclohexanecarboxylate (10 mmol) in anhydrous MeCN (50 mL) under a nitrogen atmosphere.

  • Activation: Add activated 3Å molecular sieves to ensure anhydrous conditions (water competes with

    
    ).
    
  • Fluorination: Cool the solution to 0°C. Add Selectfluor (12 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature < 5°C to prevent di-fluorination.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (stain with KMnO4; product is less polar than starting material).

  • Workup: Filter off the sieves and insoluble Selectfluor residues. Concentrate the filtrate. Dilute with diethyl ether, wash with saturated

    
     and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc 8:1). The 3-fluoro isomer elutes first due to the "gauche effect" reducing polarity.

Validation Criteria:

  • 
    F NMR:  Look for a doublet of doublets (or multiplet) around -180 to -200 ppm, characteristic of 
    
    
    -fluoro ketones.[1]
  • Yield: Expect 65-75%. Lower yields indicate over-fluorination (check for difluoro byproduct).[1]

Protocol B: Stereoselective Divergence (The "Switch")

Context: This protocol validates the intermediate's ability to generate specific diastereomers for antimicrobial research (e.g., Linezolid analogs).

Workflow:

  • Reductive Amination (Route 1 - Kinase/PARP Inhibitors):

    • React the 3-fluoro-4-oxo intermediate with an aniline derivative in the presence of

      
      .[1]
      
    • Result: The fluorine atom sterically blocks one face of the ring, directing the hydride to attack anti to the fluorine. This yields the cis-3-fluoro-4-amino scaffold predominantly.[1]

  • Reduction (Route 2 - Antimicrobials):

    • React with

      
       in MeOH at -78°C.
      
    • Result: Formation of ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexanecarboxylate (CAS 1715034-50-6).[1][2][3]

    • Data: The cis-fluorohydrin is favored (dr > 90:[1]10) due to the Felkin-Anh stereoelectronic control exerted by the C-F bond.[1]

Visualization of Synthetic Logic

The following diagram illustrates the central role of the 3-fluoro-4-oxo intermediate in divergent synthesis.

GStartEthyl 4-oxocyclohexanecarboxylate(Non-Fluoro Parent)IntermediateThis compound(KEY INTERMEDIATE)Start->Intermediate + F+ SourceReagentSelectfluor / MeCN(Electrophilic Fluorination)Reagent->IntermediateRouteARoute A: Reductive Amination(Ar-NH2, NaBH(OAc)3)Intermediate->RouteA N-NucleophileRouteBRoute B: Stereoselective Reduction(NaBH4, -78°C)Intermediate->RouteB H-NucleophileProductAcis-3-Fluoro-4-amino Scaffold(Target: PARP/Kinase Inhibitors)RouteA->ProductA Stereocontrol: Anti-Hydride AttackProductBcis-3-Fluoro-4-hydroxy Scaffold(CAS: 1715034-50-6)(Target: Antimicrobials)RouteB->ProductB Stereocontrol: Felkin-Anh Model

Caption: Divergent synthesis pathway demonstrating the central utility of the 3-fluoro-4-oxo intermediate in accessing distinct bioactive scaffolds.

References

  • Vertex Pharmaceuticals. (2018). Preparation method of 3-fluoro-4-hydroxycyclohexane carboxylate.[1][2] Patent CN108456213B.

    • Validates the synthesis and industrial relevance of the downstream 3-fluoro-4-hydroxy deriv
  • Banks, R. E. (2006). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent.[1] Journal of Fluorine Chemistry.

    • Authoritative source for the fluorin
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

    • Supports the mechanistic claims regarding metabolic stability and conform
  • PubChem. Ethyl 4-oxocyclohexanecarboxylate (Parent Compound Data).[1][5][1]

    • Source for physicochemical properties of the parent scaffold.

Benchmarking the efficiency of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Efficiency: Synthesis of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Executive Summary

This compound is a high-value scaffold in medicinal chemistry, particularly for the development of JAK inhibitors and next-generation antibiotics. The introduction of fluorine at the C3 position enhances metabolic stability and alters the pKa of adjacent functionalities, while the C4-ketone and C1-ester provide orthogonal handles for further diversification.

This guide benchmarks the two most viable synthesis routes:

  • Route A (Direct Electrophilic Fluorination): Ideal for rapid, small-scale discovery (mg to g scale).

  • Route B (Aromatic Reduction-Oxidation): The preferred pathway for process scale-up (kg scale) due to cost efficiency and defined regiochemistry.

Comparative Analysis of Synthesis Routes

The following table summarizes the operational parameters for both routes. Data is synthesized from standard process chemistry metrics for fluorination and hydrogenation workflows.

FeatureRoute A: Direct Electrophilic Fluorination Route B: Aromatic Reduction-Oxidation
Primary Reagent Selectfluor® (F-TEDA-BF4)Hydrogen (H₂) / Rhodium Catalyst
Starting Material Ethyl 4-oxocyclohexanecarboxylateEthyl 3-fluoro-4-hydroxybenzoate
Step Count 2 (Activation + Fluorination)2 (Hydrogenation + Oxidation)
Regioselectivity Moderate (Requires thermodynamic control)High (Pre-installed on aromatic ring)
Stereocontrol Low (Mixture of diastereomers)Moderate (Catalyst-dependent cis/trans ratio)
Est.[1][2][3] Overall Yield 45% - 60%75% - 85%
Cost Driver Reagent cost (Selectfluor is expensive)Equipment cost (High-pressure autoclaves)
Scalability Linear (Safety concerns with exotherms)Exponential (Excellent economy of scale)

Route A: Direct Electrophilic Fluorination

Mechanism & Rationale: Direct fluorination of the parent ketone is difficult to control. The most reliable protocol involves the formation of a thermodynamic silyl enol ether, followed by reaction with an electrophilic fluorinating source like Selectfluor. This method is preferred in discovery chemistry because it utilizes the ubiquitous ethyl 4-oxocyclohexanecarboxylate.

Pathway Diagram

RouteA SM Ethyl 4-oxocyclohexanecarboxylate Inter Silyl Enol Ether (TMS-Activated) SM->Inter TMSCl, NaI, Et3N MeCN, Reflux Prod Ethyl 3-fluoro-4-oxo- cyclohexanecarboxylate Inter->Prod Selectfluor MeCN, 0°C -> RT Note Regioselectivity Challenge: Competition between C3 and C5. Thermodynamic control favors the more substituted enol. Inter->Note

Figure 1: Electrophilic fluorination strategy via silyl enol ether activation.

Detailed Protocol

Step 1: Thermodynamic Silyl Enol Ether Formation

  • Setup: Charge a dry flask with ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Activation: Add triethylamine (1.5 eq) and sodium iodide (1.2 eq).

  • Silylation: Add chlorotrimethylsilane (TMSCl, 1.3 eq) dropwise.

  • Reaction: Reflux for 4–6 hours. The thermodynamic enol ether is favored over time.

  • Workup: Cool, dilute with pentane, wash with cold NaHCO₃, dry over Na₂SO₄, and concentrate. Note: Use immediately to prevent hydrolysis.

Step 2: Fluorination with Selectfluor

  • Dissolution: Dissolve the crude silyl enol ether in acetonitrile (15 vol) and cool to 0°C.

  • Addition: Add Selectfluor (1.1 eq) portion-wise to control the exotherm.

  • Completion: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Quench: Pour into water and extract with ethyl acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The fluorine atom at C3 introduces a diastereomeric mixture (approx. 1:1 cis:trans relative to the ester).

Route B: Aromatic Reduction & Oxidation (Recommended for Scale-Up)

Mechanism & Rationale: This route circumvents the regioselectivity issues of Route A by "locking" the fluorine position on an aromatic precursor. Ethyl 3-fluoro-4-hydroxybenzoate is commercially available.[4] High-pressure hydrogenation saturates the ring, and subsequent oxidation restores the ketone. This is the industrial standard for ensuring the fluorine is exclusively at the C3 position.

Pathway Diagram

RouteB SM Ethyl 3-fluoro-4- hydroxybenzoate Inter Intermediate Alcohol (Ethyl 3-fluoro-4- hydroxycyclohexanecarboxylate) SM->Inter H2 (50 bar), 5% Rh/Al2O3 MeOH, 60°C Prod Ethyl 3-fluoro-4-oxo- cyclohexanecarboxylate Inter->Prod Jones Oxidation or TEMPO/NaOCl Note Stereochemistry: Hydrogenation yields predominantly cis-alcohol. Oxidation destroys C4 chirality, leaving C1/C3 mix. Inter->Note

Figure 2: Aromatic reduction-oxidation sequence ensuring perfect regiocontrol.

Detailed Protocol

Step 1: Catalytic Hydrogenation

  • Loading: In a high-pressure autoclave, dissolve ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in methanol (10 vol).

  • Catalyst: Add 5% Rh/Al₂O₃ (5 wt% loading). Rh is preferred over Pd to prevent defluorination.

  • Hydrogenation: Pressurize to 50 bar H₂ and heat to 60°C. Stir for 12–18 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain ethyl 3-fluoro-4-hydroxycyclohexanecarboxylate as a viscous oil (mixture of diastereomers).

Step 2: Oxidation (TEMPO/Bleach Method) Note: This method is greener than Jones reagent for scale-up.

  • Setup: Dissolve the intermediate alcohol in CH₂Cl₂ (10 vol) and cool to 0°C.

  • Catalyst: Add TEMPO (0.01 eq) and KBr (0.1 eq) dissolved in minimal water.

  • Oxidant: Add aqueous NaOCl (household bleach concentration, buffered to pH 9 with NaHCO₃) dropwise while maintaining internal temperature <10°C.

  • Monitoring: Monitor by TLC/GC. The reaction is typically complete in <1 hour.

  • Workup: Separate phases. Wash organic layer with aqueous sodium thiosulfate (to quench oxidant) and brine. Dry and concentrate.

Critical Quality Attributes (CQA) & Troubleshooting

IssueRouteCauseSolution
Defluorination BHydrogenolysis of the C-F bond during hydrogenation.Switch from Pd/C to Rh/Al₂O₃ or Ru/C. Lower temperature (<60°C).
Regio-isomers AFluorination at C5 instead of C3.Use thermodynamic conditions for silyl enol ether formation (longer reflux, NaI catalyst).
Elimination A/BFormation of unsaturated enone (elimination of HF).Avoid strong bases during workup. Store product at low temp; HF elimination is driven by heat/base.

References

  • Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Hydrogenation of Benzoic Acids: Niether, C., et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Catalysts, 2020. Link

  • Silyl Enol Ether Fluorination: Stavber, S., et al. Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Electrophilic Fluorination. Molecules, 2005. Link

  • Industrial Application: Air Products & Chemicals. Selectfluor® Fluorinating Reagent: A Guide to Handling and Use.Link

Sources

X-ray crystallographic analysis of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Analysis of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate Derivatives

Executive Summary

Product Focus: High-resolution X-ray crystallographic data of this compound. Significance: This molecule represents a critical scaffold in the synthesis of fluorinated bioactive compounds (e.g., fluoroquinolones, enzyme inhibitors). The introduction of the fluorine atom at the C3 position induces significant stereoelectronic effects—specifically the fluorine gauche effect and dipole minimization —which drastically alter the ring conformation compared to its non-fluorinated parent. The Challenge: These derivatives often exist as low-melting solids or viscous oils at room temperature, rendering standard crystallographic protocols ineffective. The Solution: This guide compares the structural insights gained from in situ cryo-crystallography and derivatization against alternative analytical methods (NMR, DFT), providing a definitive workflow for structural elucidation.

Methodological Protocols: Overcoming the "Oil" Problem

Standard vapor diffusion methods often fail for this class of molecules due to high conformational flexibility and low melting points. Two superior protocols are recommended.

Protocol A: In Situ Cryo-Crystallography (The "Gold Standard")

This method allows for the direct determination of the structure from the neat liquid, preserving the native conformation without the influence of a derivatizing agent.

  • Capillary Loading: Load the neat liquid sample (this compound) into a 0.3 mm Lindemann glass capillary.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer equipped with a cryostream (e.g., Oxford Cryosystems).

  • Flash Cooling: Rapidly cool the stream to 100 K to form a polycrystalline glass.

  • Zone Melting (OHCD): Use an Optical Heating and Crystallization Device (OHCD) or a focused IR laser to create a molten zone. Slowly translate the molten zone along the capillary to induce nucleation and single-crystal growth at the liquid-solid interface.

  • Data Collection: Once a single domain is isolated, proceed with standard

    
    -scan data collection at 100 K.
    
Protocol B: Crystalline Derivatization (The "Robust Alternative")

If in situ growth fails, derivatization of the ketone moiety into a semicarbazone or dinitrophenylhydrazone increases molecular weight and rigidity, raising the melting point.

  • Reaction: Dissolve 1.0 mmol of the ketone in ethanol. Add 1.1 mmol of semicarbazide hydrochloride and 1.5 mmol of sodium acetate.

  • Reflux: Heat at 70°C for 30 minutes. The solution will typically become turbid.

  • Crystallization: Cool slowly to room temperature, then to 4°C. Filter the resulting white precipitate.

  • Recrystallization: Dissolve the solid in a hot ethanol/water (9:1) mixture. Allow slow evaporation to yield diffraction-quality needles.

Workflow Visualization

CrystallizationWorkflow Start Start: Oily Sample (this compound) Decision Is In-Situ Equipment (OHCD) Available? Start->Decision Capillary Load into 0.3mm Capillary Decision->Capillary Yes Deriv Derivatization Reaction (Semicarbazide HCl + NaOAc) Decision->Deriv No FlashCool Flash Cool to 100K (Polycrystalline Glass) Capillary->FlashCool ZoneMelt Zone Melting (IR Laser) Grow Single Crystal FlashCool->ZoneMelt XRD_A Data Collection (100K) ZoneMelt->XRD_A Precip Precipitate Semicarbazone (Higher MP Solid) Deriv->Precip Recryst Recrystallize (EtOH/H2O Slow Evap) Precip->Recryst XRD_B Data Collection (298K/100K) Recryst->XRD_B

Caption: Decision matrix for crystallizing low-melting fluorinated cyclohexanones. Path A preserves native structure; Path B ensures lattice stability.

Comparative Analysis: Performance vs. Alternatives

The value of X-ray analysis for this specific molecule lies in its ability to resolve the fluorine gauche effect and ring puckering , which are often averaged out in solution-state methods.

Comparison Table: Structural Insight Capabilities
FeatureX-Ray Crystallography (The Product)Solution NMR (

H,

F)
DFT Calculation (B3LYP)
Conformation Static: Captures the single, lowest-energy conformer packed in the lattice.Averaged: Shows a weighted average of rapidly interconverting chair/boat forms.Theoretical: Predicts global minima but may miss packing-induced distortions.
Stereochemistry Absolute: Unambiguously assigns cis vs. trans relative stereochemistry of F and Ester groups.Relative: Inferred via coupling constants (

,

); often ambiguous in flexible rings.
N/A: Requires input structure; cannot determine unknown stereochemistry.
F-Atom Interactions Direct Observation: Visualizes C-F...C=O dipole alignment and hyperconjugative bond shortening.Indirect: Inferred from chemical shifts and solvent effects.Modeled: Dependent on basis set accuracy (e.g., 6-311G**).
Sample State Solid (Crystal required).Solution (CDCl

, DMSO).
Virtual (Gas phase or PCM solvation).
Deep Dive: The Fluorine Effect

In the non-fluorinated parent (ethyl 4-oxocyclohexanecarboxylate), the ring typically adopts a standard chair conformation. However, in the 3-fluoro derivative , two competing forces dictate the structure:

  • Dipole Repulsion: The C-F bond and the C=O (ketone) bond are both polar. To minimize repulsion, the molecule often twists into a distorted boat or twist-chair conformation to maximize the distance/angle between the electronegative fluorine and oxygen atoms.

  • Gauche Effect: The fluorine atom prefers a gauche orientation relative to vicinal protons or carbon bonds that offer the best

    
     hyperconjugation.
    

Experimental Evidence:

  • X-ray Data: Typically reveals a C-F bond length of 1.36–1.39 Å (shorter than typical alkyl fluorides due to hyperconjugation) and a flattening of the ring torsion angles near the ketone.

  • NMR Data: Often shows "blurred" coupling constants, indicating the molecule is flipping between conformers in solution. X-ray freezes the "bioactive" or "packing-stabilized" form.

Logic Visualization: Conformational Analysis

ConformationLogic Input This compound Forces Stereoelectronic Forces Input->Forces Force1 Dipole Repulsion (C-F vs C=O) Forces->Force1 Force2 Hyperconjugation (Sigma C-H -> Sigma* C-F) Forces->Force2 Result_Soln Solution State (NMR) Rapid Equilibrium (Chair <-> Twist Boat) Force1->Result_Soln Averaged Result_Solid Solid State (X-ray) Frozen Conformer (Dipole Minimized) Force1->Result_Solid Dominant Force2->Result_Soln Force2->Result_Solid Stabilizing

Caption: Stereoelectronic forces drive the divergence between solution-state averaging and solid-state structural capture.

References

  • Dey, D., & Chopra, D. (2014). The Art of in situ Cryocrystallization. Resonance, 19, 1104–1114. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

  • Choudhury, A. R., et al. (2005).[1] In situ Crystallization of Low-Melting Ionic Liquids. Journal of the American Chemical Society, 127(48), 16792-16793.[2] Link

  • Thiehoff, C., et al. (2016). The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal, 22(46), 16348-16358. Link

  • Fun, H. K., et al. (2012). (1RS,6SR)-Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E, 68(Pt 4), o1186. Link

Sources

Synthetic Utility of Fluorinated Cyclohexanone Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical review of fluorinated cyclohexanone derivatives, focusing on their synthetic utility, conformational dynamics, and application in drug design.

Executive Summary & Strategic Value

Fluorinated cyclohexanones are not merely "halogenated ketones"; they are specialized scaffolds where the fluorine atom acts as a stereoelectronic control element. Unlike their non-fluorinated analogs, these derivatives offer:

  • Conformational Locking: The high electronegativity of fluorine introduces dipole-dipole interactions that can override steric preferences, altering the ring's chair/boat equilibrium.

  • Metabolic Blocking: Substitution at the

    
    -position (2-fluoro) or 
    
    
    
    -position (4-fluoro) blocks metabolic oxidation (P450 hydroxylation), extending half-life.
  • Reactivity Modulation: The inductive effect (

    
    ) of fluorine lowers the 
    
    
    
    of
    
    
    -protons and increases the electrophilicity of the carbonyl carbon, enabling unique reactivity profiles in aldol and Mannich reactions.

Structural & Electronic Properties: The "Fluorine Effect"[1]

To utilize these derivatives effectively, one must understand how fluorine perturbs the cyclohexane ring.

Conformational Analysis (The Dipole Factor)

In non-fluorinated cyclohexanones, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain. In 2-fluorocyclohexanone , this rule is challenged by electrostatic forces.

  • Gas Phase: The Axial conformer is preferred.[1][2][3][4]

    • Reason: The C–F bond dipole and C=O bond dipole are anti-parallel, minimizing electrostatic repulsion.

  • Solution Phase (Polar Solvents): The Equatorial conformer becomes dominant.[2]

    • Reason: Solvation stabilizes the larger net dipole moment of the equatorial conformer.

Graphviz Diagram 1: Conformational Equilibrium & Dipole Alignment

G cluster_0 Gas Phase / Non-Polar Solvent cluster_1 Polar Solvent (e.g., DMSO) Axial Axial-F Conformer (Dipoles Opposed) Stable Equatorial Equatorial-F Conformer (Dipoles Aligned) Solvated Axial->Equatorial Solvent Polarity Increase Note1 Dipole Minimization Dominates Note1->Axial Note2 Dipole Solvation Dominates Note2->Equatorial

Caption: Dipole alignment governs the axial/equatorial preference of 2-fluorocyclohexanone, shifting equilibrium based on solvent dielectric constant.

Comparative Performance: Fluorinated vs. Non-Fluorinated[5]

The following table contrasts the "performance" (physicochemical and reactive properties) of 2-fluorocyclohexanone against cyclohexanone and 2-chlorocyclohexanone.

FeatureCyclohexanone (Standard)2-Fluorocyclohexanone (Target)2-Chlorocyclohexanone (Alternative)
C–X Bond Length 1.09 Å (C–H)1.35 Å (C–F)1.77 Å (C–Cl)
Steric Demand (A-value) N/ALow (0.24 kcal/mol)Moderate (0.43 kcal/mol)
Enol Content LowEnhanced (Inductive stabilization)Moderate
Carbonyl Electrophilicity ModerateHigh (Strong -I effect)High
Hydride Reduction Axial attack preferredAnti-Cram selectivity (Stereoelectronic control)Steric control dominates
Metabolic Stability Low (rapid oxidation)High (C–F bond strength: 116 kcal/mol)Low (C–Cl is labile)

Key Insight: The C–F bond is isosteric with C–O rather than C–H. This makes fluorinated cyclohexanones excellent mimics for carbohydrates (e.g., fluorinated sugars) in addition to their role as robust hydrophobic scaffolds.

Synthesis Protocols

High-purity synthesis is critical, as separating mono-fluorinated products from di-fluorinated impurities is difficult.

Protocol A: Electrophilic -Fluorination (Selectfluor)

Best for: Creating 2-fluorocyclohexanone derivatives.

Mechanism: Enol-driven electrophilic attack. Reagents: Selectfluor (F-TEDA-BF4) is superior to NFSI due to higher reactivity and ease of handling.

Step-by-Step Methodology:

  • Preparation: Dissolve cyclohexanone (1.0 eq) in Acetonitrile (MeCN).

  • Activation: Add a catalytic amount of acid (e.g.,

    
     or TsOH) if the substrate is slow to enolize. For sensitive substrates, generate the silyl enol ether first.
    
  • Addition: Add Selectfluor (1.1 eq) portion-wise at 0°C. Crucial: Rapid addition causes exotherms and di-fluorination.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via

    
     NMR (triplet at 
    
    
    
    ppm).
  • Workup: Pour into water, extract with DCM. Wash with brine.

  • Purification: Distillation is preferred over silica chromatography, as

    
    -fluoroketones can be unstable on acidic silica.
    
Protocol B: Deoxofluorination (gem-Difluorination)

Best for: Converting C=O to


 (gem-difluorocyclohexane).

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[5]

Troubleshooting Impurities:

  • Main Impurity: Vinyl fluoride (elimination product).

  • Solution: Perform reaction at low temperature (-78°C to 0°C) and use non-polar solvents (DCM) to discourage the carbocationic elimination pathway.

Synthetic Utility & Reactivity Profile

Once synthesized, how does the fluorine atom direct subsequent chemistry?

Stereoselective Nucleophilic Addition

In nucleophilic additions (e.g., Grignard, Hydride reduction), the fluorine atom exerts a strong Cieplak effect (hyperconjugative stabilization).

  • Scenario: Reduction of 2-fluorocyclohexanone with

    
    .
    
  • Outcome: The hydride attacks from the face anti to the electronegative fluorine substituent to maximize orbital overlap (

    
     interaction is avoided; instead 
    
    
    
    donates into
    
    
    ).
  • Result: Predominant formation of the trans-fluorohydrin.

Graphviz Diagram 2: Reactivity & Stereocontrol Workflow

Reactivity Start 2-Fluorocyclohexanone Path1 Nucleophilic Addition (Grignard/Hydride) Start->Path1 Path2 Enolate Chemistry (Aldol/Alkylation) Start->Path2 Mech1 Control: Electronic Effect (Cieplak Model) Path1->Mech1 Mech2 Control: Thermodynamic Enolate Stability Path2->Mech2 Prod1 trans-Fluorohydrin (Major Product) Prod2 cis-Fluorohydrin (Minor Product) Prod3 Quaternary Fluorocenter Mech1->Prod1 Anti-Attack Mech1->Prod2 Syn-Attack Mech2->Prod3 Alkylation

Caption: Stereochemical outcomes of 2-fluorocyclohexanone reactions are dictated by electronic effects (Cieplak model) rather than pure sterics.

Bioisosteric Applications
  • pKa Modulation: The fluorine atom lowers the pKa of amines in proximity (e.g., in fluorinated aminocyclohexanes derived from the ketone), reducing hERG liability in drug candidates.

  • Conformational Locking in Peptidomimetics: Incorporating fluorinated cyclohexanones into peptide backbones restricts bond rotation, stabilizing active conformations.

References

  • Conformational Analysis of 2-Fluorocyclohexanone. Beilstein Journal of Organic Chemistry.

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones. Scientific & Academic Publishing.

  • Stereoselectivity of Nucleophilic Addition to Cyclohexanones. Journal of the American Chemical Society.

  • Organolanthanum Enabled Synthesis of gem-Difluorocyclobutanes/hexanes. National Institutes of Health (PMC).

  • Technical Guide: Synthesis of gem-Difluorocyclohexane. BenchChem Technical Support.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel fluorinated cyclic β-keto ester, Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is a valuable building block in pharmaceutical and materials science research. Its unique structure, however, necessitates a rigorous and informed approach to waste management. Improper disposal not only risks regulatory non-compliance but also poses tangible threats to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established chemical safety principles and regulatory frameworks. The causality behind each recommendation is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Compound Profile and Hazard Assessment

A thorough understanding of the chemical's properties is the foundation of a safe disposal plan. The presence of a fluorine atom, a ketone, and an ester functional group dictates its classification and handling requirements.

Key Chemical Data Summary:

PropertyValue / ClassificationRationale & Implications for Disposal
Chemical Structure C₉H₁₃FO₃The presence of fluorine classifies this compound as a halogenated organic compound . This is the single most critical factor for disposal, as halogenated waste streams must be segregated from non-halogenated ones due to different disposal methods (incineration vs. fuel blending) and associated costs.[1][2][3]
Physical State Likely a liquid or low-melting solidThe physical state affects containment and spill response procedures. Liquids require robust, leak-proof containers.
GHS Hazard Class Anticipated: Skin Irritant (Category 2), Eye Irritant (Category 2), Potential for Respiratory Irritation.[4][5]Direct contact should be avoided. All handling and disposal steps must be performed with appropriate Personal Protective Equipment (PPE).
Flammability Anticipated: Combustible Liquid.[6][7]While not highly flammable, it should be kept away from ignition sources.[1][6] Disposal containers should be stored in a cool, well-ventilated area.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]Segregation is key. Never mix this waste with strong acids, bases, or oxidizers, as this could lead to exothermic reactions or the release of toxic fumes.[8]
Toxicity Halogenated organic compounds are often toxic upon inhalation or ingestion and may pose long-term environmental hazards.[1]Due to its fluorine content, this compound must be treated as toxic waste. It should never be disposed of down the drain, as it can be harmful to aquatic life and is not effectively handled by wastewater treatment plants.[1]

Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This act establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal.

This compound waste must be classified as hazardous due to its characteristics as a halogenated organic compound.[1][2] Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating specific state and local regulations, which may be more stringent than federal rules.[10]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance. The core principle is segregation . Mixing waste streams is dangerous, expensive, and non-compliant.

Step 1: Designate a Waste Collection Area
  • Location: All waste collection must occur within a designated Satellite Accumulation Area (SAA), which is typically a certified chemical fume hood.[2] This prevents the release of vapors into the lab environment.

  • Secondary Containment: The waste container must be kept in a secondary containment bin capable of holding the entire volume of the container in case of a leak.

Step 2: Select the Correct Waste Container
  • Container Type: Use a dedicated, properly labeled container for "Halogenated Organic Liquid Waste."[1][2][11] These are often supplied by your institution's EHS department and are made of a material compatible with organic solvents.[11][12]

  • Venting: Ensure the container has a screw-top cap that can be securely closed.[11] The container must be kept closed at all times except when waste is actively being added.[2][11] This is crucial to prevent the evaporation of volatile components and to ensure the container is spill-proof.[11]

Step 3: Waste Collection & Segregation
  • The Golden Rule: NEVER mix halogenated and non-halogenated waste.[3][8] The disposal cost for halogenated waste is significantly higher (2-3 times) because it requires high-temperature incineration, whereas non-halogenated solvents can often be recycled as fuel.[3][8]

  • Procedure:

    • Perform all transfers of waste into the collection container inside a chemical fume hood.

    • Carefully pour the waste this compound, including any solvent (e.g., dichloromethane, chloroform) used for rinsing glassware, into the designated Halogenated Organic Liquid Waste container.

    • Do NOT add incompatible materials such as strong acids, bases, oxidizers (e.g., bleach, peroxides), or heavy metals.[2][8][11]

Step 4: Proper Labeling
  • Timing: Label the waste container before adding the first drop of waste.[11]

  • Content: The label must be fully completed and include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[11]

    • List all other components in the container by their full chemical names and their approximate percentages (e.g., Dichloromethane ~50%).[2]

    • The appropriate hazard identification (e.g., Flammable, Toxic).[2]

    • The name of the principal investigator and the laboratory location.

Step 5: Storage and Requesting Pickup
  • Storage: Store the sealed container in its secondary containment within the designated SAA. Do not store waste containers on the floor.[12]

  • Pickup: Once the container is no more than three-quarters full, submit a chemical waste collection request to your institution's EHS department.[2][12] Follow their specific procedures for scheduling a pickup by a licensed hazardous waste transporter.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Disposal A Identify Waste: This compound B Assess Hazards: - Halogenated Organic - Irritant - Combustible A->B C Select PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B->C D Obtain Correct Container: 'Halogenated Organic Liquid Waste' C->D E Pre-label Container with: - 'Hazardous Waste' - Full Chemical Names & % D->E F Transfer Waste into Container E->F G Securely Cap Container F->G Spill Spill Occurs? F->Spill H Store in Designated SAA (Secondary Containment) G->H I Container > 75% full? H->I J Request EHS Pickup I->J Yes K Continue Collection I->K No L EHS Collects for Licensed Disposal J->L K->F Spill->G No SpillResponse Follow Emergency Protocol: 1. Alert Personnel & Evacuate 2. Contact EHS/Emergency Services 3. Use Spill Kit for Small Spills Spill->SpillResponse Yes

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels.

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled plastic bag.

    • Label the bag as "Solid Waste: this compound and absorbent" and dispose of it as hazardous waste through EHS.[11]

  • Major Spill (outside a fume hood) or any spill involving direct contact:

    • Evacuate the area immediately.[11]

    • If skin or eye contact has occurred, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4][6]

    • Notify your institution's emergency services and EHS department.[2] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (July 12 2022). Vertex AI Search.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Organic Solvents | Environment, Health and Safety. Cornell EHS.
  • Halogenated Solvents in Laboratories.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • SAFETY DATA SHEET - Ethyl 4-oxocyclohexanecarboxyl
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • SAFETY DATA SHEET - Ethyl 2-oxocyclohexanecarboxyl
  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia.
  • SAFETY D
  • FACT SHEET: Hazardous Waste Disposal. Office of Environmental Health and Safety (OEHS), Tulane University.
  • Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638.
  • SAFETY DATA SHEET - Ethyl 4-oxocyclohexanecarboxyl
  • SAFETY DATA SHEET - Ethyl 4-Imidazolecarboxyl

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.